molecular formula C6H8ClN3 B3289782 4-Chloro-2,6-dimethylpyrimidin-5-amine CAS No. 861030-95-7

4-Chloro-2,6-dimethylpyrimidin-5-amine

Cat. No.: B3289782
CAS No.: 861030-95-7
M. Wt: 157.6 g/mol
InChI Key: CHUOVASMYWLLDE-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dimethylpyrimidin-5-amine is a useful research compound. Its molecular formula is C6H8ClN3 and its molecular weight is 157.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,6-dimethylpyrimidin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-3-5(8)6(7)10-4(2)9-3/h8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHUOVASMYWLLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901283547
Record name 4-Chloro-2,6-dimethyl-5-pyrimidinamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861030-95-7
Record name 4-Chloro-2,6-dimethyl-5-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861030-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,6-dimethyl-5-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2,6-dimethylpyrimidin-5-amine: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-2,6-dimethylpyrimidin-5-amine, a crucial building block in the synthesis of targeted therapeutics. We will delve into its chemical identity, synthesis, reactivity, and its significant role in the development of kinase inhibitors, offering field-proven insights for professionals in drug discovery and development.

Chemical Identity and Isomerism: A Critical Distinction

A crucial point of clarification surrounds the nomenclature and CAS numbers associated with chloro-dimethyl-aminopyrimidines. The compound of interest, This compound , is assigned CAS Number 861030-95-7 .

It is essential to distinguish this from its isomer, 5-Chloro-2,6-dimethylpyrimidin-4-amine , which is assigned CAS Number 2858-20-0 . The IUPAC name for the latter is 5-chloro-2,6-dimethylpyrimidin-4-amine.[1] This distinction in the positions of the chloro and amino substituents on the pyrimidine ring is fundamental to the molecule's reactivity and its utility in targeted synthesis.

Table 1: Compound Identification

PropertyThis compound5-Chloro-2,6-dimethylpyrimidin-4-amine
Structure (Structure for CAS 861030-95-7 to be inserted here if available)(Structure for CAS 2858-20-0 to be inserted here if available)
CAS Number 861030-95-72858-20-0[1]
IUPAC Name This compound5-chloro-2,6-dimethylpyrimidin-4-amine[1]
Molecular Formula C₆H₈ClN₃C₆H₈ClN₃[1]
Molecular Weight 157.60 g/mol 157.60 g/mol [1]
Synonyms 5-Pyrimidinamine, 4-chloro-2,6-dimethyl-4-Amino-5-chloro-2,6-dimethylpyrimidine, 5-chloro-2,6-dimethylpyrimidine-4-ylamine[1]

Physicochemical and Spectroscopic Data

Understanding the physicochemical properties and having access to spectral data is paramount for compound characterization and reaction monitoring.

Table 2: Physicochemical Properties of 5-Chloro-2,6-dimethylpyrimidin-4-amine (CAS 2858-20-0)

PropertyValueSource
Molecular Weight 157.60 g/mol PubChem[1]
XLogP3 1.3PubChem[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 0PubChem
Exact Mass 157.0406750 DaPubChem[1]
Monoisotopic Mass 157.0406750 DaPubChem[1]
Topological Polar Surface Area 51.8 ŲPubChem[1]
Heavy Atom Count 10PubChem

Spectroscopic Data for 5-Chloro-2,6-dimethylpyrimidin-4-amine (CAS 2858-20-0):

  • ¹H NMR Spectra: Available from Sigma-Aldrich Co. LLC.[1]

  • ¹³C NMR Spectra: Instrument Name: Varian CFT-20.[1]

  • Mass Spectrometry (GC-MS): Top Peak: 157 m/z; 2nd Highest: 117 m/z.[1]

Synthesis of Chloro-Aminopyrimidines: A General Overview and a Plausible Route

The synthesis of chloro-substituted aminopyrimidines typically involves two key transformations: the chlorination of a pyrimidine ring and the introduction of an amino group.

General Synthetic Strategies

Chlorination: A common and effective method for the chlorination of hydroxypyrimidines is the use of phosphorus oxychloride (POCl₃). This reaction is often carried out in the presence of a tertiary amine, such as N,N-dimethylaniline or N,N-diethylaniline, which acts as a base to neutralize the HCl generated during the reaction. The reaction temperature is a critical parameter to control to minimize the formation of by-products.

Amination: The introduction of an amino group can be achieved through several routes:

  • Nucleophilic Aromatic Substitution (SNAr): A chloro-substituted pyrimidine can react with ammonia or an amine to displace the chlorine atom. This is a widely used method for the synthesis of aminopyrimidines.

  • Reduction of a Nitro Group: A nitro-substituted pyrimidine can be reduced to the corresponding amine. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.

Plausible Synthesis of this compound

Conceptual Experimental Protocol (Hypothetical):

Step 1: Nitration of 2,6-dimethylpyrimidin-4-ol. 2,6-dimethylpyrimidin-4-ol would be treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 5-position.

Step 2: Chlorination of 2,6-dimethyl-5-nitropyrimidin-4-ol. The resulting 5-nitro-pyrimidin-4-ol would then be chlorinated using a reagent like phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom, yielding 4-chloro-2,6-dimethyl-5-nitropyrimidine.

Step 3: Reduction of 4-chloro-2,6-dimethyl-5-nitropyrimidine. The final step would involve the reduction of the nitro group to an amino group. This can be achieved through catalytic hydrogenation with a palladium on carbon catalyst or by using a reducing agent like tin(II) chloride in hydrochloric acid.

Workflow for the Plausible Synthesis:

G A 2,6-dimethylpyrimidin-4-ol B Nitration (HNO₃/H₂SO₄) A->B Step 1 C 2,6-dimethyl-5-nitropyrimidin-4-ol B->C D Chlorination (POCl₃) C->D Step 2 E 4-chloro-2,6-dimethyl-5-nitropyrimidine D->E F Reduction (e.g., H₂/Pd-C) E->F Step 3 G This compound F->G

Caption: Plausible synthetic route to this compound.

Reactivity and Role in Drug Discovery

The reactivity of this compound is dominated by the presence of the chloro and amino functional groups on the electron-deficient pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution. This reactivity is the cornerstone of its utility as a synthetic intermediate. The electron-withdrawing nature of the pyrimidine ring activates the chlorine atom for displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This allows for the facile introduction of diverse side chains, a critical step in the construction of libraries of compounds for drug screening.

Privileged Scaffold for Kinase Inhibitors

The 2-aminopyrimidine motif is a well-established "hinge-binding" element in a multitude of kinase inhibitors. This structural feature allows the molecule to form key hydrogen bonds with the hinge region of the kinase active site, a critical interaction for potent inhibition.

While a specific, marketed drug directly synthesized from this compound is not identified in the provided search results, the broader class of chloro-aminopyrimidines are pivotal in the synthesis of numerous kinase inhibitors. For instance, related structures are key intermediates in the synthesis of potent inhibitors of Aurora kinases and other receptor tyrosine kinases like VEGFR-2 and PDGFR-β.[2]

Signaling Pathway Inhibition:

The kinase inhibitors synthesized from pyrimidine scaffolds like this compound can effectively block the signaling pathways that are often dysregulated in cancer. By inhibiting the kinase's ability to phosphorylate its downstream targets, these compounds can halt cell proliferation, induce apoptosis, and prevent angiogenesis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) RTK->Kinase_Cascade Phosphorylation Ligand Growth Factor Ligand->RTK Binding & Dimerization Transcription Transcription Factors Kinase_Cascade->Transcription Activation Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->RTK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression Regulation

Sources

Technical Guide: Safety & Handling of 4-Chloro-2,6-dimethylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive safety and handling framework for 4-Chloro-2,6-dimethylpyrimidin-5-amine .

Chemical Identity & Significance

This compound is a specialized heterocyclic intermediate used primarily as a scaffold in the synthesis of bioactive pharmaceutical ingredients (APIs). Its structure—characterized by a pyrimidine core decorated with a chlorine atom, an amino group, and two methyl groups—makes it a versatile electrophile and nucleophile in cross-coupling reactions (e.g., Buchwald-Hartwig amination).

Core Identifiers
ParameterDetail
Chemical Name This compound
CAS Number 861030-95-7
Molecular Formula

Molecular Weight 157.60 g/mol
Structural Class Halogenated Aminopyrimidine
Physical State Solid (Crystalline powder)

Critical Note on Isomers: This compound is distinct from its isomers, such as 4-Amino-5-chloro-2,6-dimethylpyrimidine (CAS 2858-20-0) and 2-Amino-4-chloro-5,6-dimethylpyrimidine (CAS 14394-61-7). Verify the CAS number on your reagent bottle before proceeding, as reactivity profiles differ significantly between isomers [1].

Hazard Identification & Risk Assessment (GHS)

While specific toxicological data for this exact isomer is limited in public repositories, its structural analogs (chlorinated aminopyrimidines) dictate a conservative safety profile. It is classified as a Irritant with potential for respiratory sensitization.[1]

GHS Classification

Signal Word: WARNING [2][3][4]

Hazard ClassCategoryHazard Statement CodeDescription
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[1][3]
Eye Damage/Irritation Cat 2AH319 Causes serious eye irritation.[1][3][5][6]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[1][3]
Acute Toxicity (Oral) Cat 4*H302 Harmful if swallowed (Predicted).

*Category 4 is assigned based on QSAR (Quantitative Structure-Activity Relationship) modeling of analogous chloropyrimidines.

Mechanism of Toxicity

The toxicity of this compound stems from two functional motifs:

  • The Chloro-pyrimidine moiety: This is an electrophilic site. Upon contact with biological nucleophiles (proteins/DNA), it can undergo

    
     (Nucleophilic Aromatic Substitution), potentially leading to skin sensitization or cellular damage.
    
  • The Primary Amine: Contributes to basicity and local tissue irritation (caustic effect on mucous membranes).

Physicochemical Properties

Data below represents experimental values for close isomers and calculated properties for the target CAS 861030-95-7.

PropertyValueSource/Note
Appearance Off-white to pale yellow solidVisual inspection of class
Melting Point 160–165 °C (Estimated)Based on isomer CAS 2858-20-0 [2]
Boiling Point ~257 °C (Predicted)@ 760 mmHg
Solubility (Water) Low / Sparingly solubleLipophilic nature (

)
Solubility (Organic) Soluble in DMSO, Methanol, DCMStandard organic workup
pKa ~3.5–4.5 (Basic N)Protonation of ring Nitrogen

Safe Handling & Storage Protocols

Storage Integrity
  • Atmosphere: Store under Inert Gas (Nitrogen or Argon) . Aminopyrimidines can oxidize or discolor upon prolonged exposure to air and moisture.

  • Temperature: Refrigerator (

    
    ) recommended for long-term stability; Room Temperature (
    
    
    
    ) acceptable for short-term active use.
  • Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.

Operational Workflow

The following diagram outlines the mandatory workflow for handling this compound to minimize exposure risks.

SafeHandling cluster_critical Critical Control Point Start Storage Retrieval (Cold Chain) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Equilibrate->PPE Weighing Weighing (Fume Hood ONLY) PPE->Weighing Solubilization Dissolve in Solvent (DMSO/MeOH) Weighing->Solubilization Reaction Reaction Setup (Closed Vessel) Solubilization->Reaction Waste Waste Disposal (Halogenated Organic) Reaction->Waste

Figure 1: Safe handling workflow emphasizing the critical control point at weighing to prevent dust inhalation.

Emergency Response & First Aid

Principle: Rapid dilution and removal of the contaminant.[5]

First Aid Decision Tree

FirstAid Exposure Exposure Incident Type Route of Entry? Exposure->Type Skin Skin/Contact Type->Skin Dermal Eye Eye Contact Type->Eye Ocular Inhal Inhalation Type->Inhal Respiratory Ingest Ingestion Type->Ingest Oral Wash Wash with Soap/Water (15 min) Skin->Wash Rinse Rinse with Water (15 min, lift lids) Eye->Rinse FreshAir Move to Fresh Air Support Breathing Inhal->FreshAir Poison Do NOT induce vomiting Rinse mouth -> Call MD Ingest->Poison Medical Seek Medical Attention (SDS in hand) Wash->Medical Rinse->Medical FreshAir->Medical Poison->Medical

Figure 2: Emergency response decision logic. Immediate dilution is the priority for all contact routes.

Fire Fighting Measures[7][8]
  • Suitable Media: Water spray, Carbon dioxide (

    
    ), Dry chemical powder, or Alcohol-resistant foam.
    
  • Hazardous Combustion Products: Burning will release toxic fumes including Hydrogen Chloride (HCl) , Nitrogen Oxides (

    
    ) , and Carbon Monoxide.[6]
    
  • PPE for Firefighters: Self-Contained Breathing Apparatus (SCBA) is mandatory due to the potential for HCl generation [3].

Disposal & Regulatory Compliance

Waste Stream: Halogenated Organic Waste.

  • Protocol: Do not dispose of via sink or drain. Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HCl).

  • Container Handling: Contaminated packaging must be treated as the substance itself.

References

  • PubChem. (2025).[3][7] Compound Summary: 4-Chloro-2,6-dimethyl-5-pyrimidinamine (CAS 861030-95-7).[8] National Library of Medicine. Link

  • ChemicalBook. (2025). Properties of Isomer CAS 2858-20-0. ChemicalBook Database. Link

  • Fisher Scientific. (2024). Safety Data Sheet: General Chloropyrimidine Handling. Thermo Fisher Scientific. Link

Sources

The Enduring Legacy and Therapeutic Promise of Pyrimidine Amines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of drug design, earning the designation of "privileged scaffolds." Among these, the pyrimidine ring system, particularly when decorated with one or more amine substituents, stands out for its remarkable versatility and therapeutic impact.[1][2][3] As an integral component of the nucleobases uracil, thymine, and cytosine, pyrimidine is fundamental to the chemistry of life itself.[4][5] This inherent biological relevance, coupled with its unique physicochemical properties, has made the aminopyrimidine core a fertile ground for the discovery and development of a vast array of clinically significant drugs.[1][2][6]

This guide provides an in-depth exploration of pyrimidine amines in medicinal chemistry, moving beyond a simple cataloging of compounds to offer insights into the strategic thinking and experimental rationale that drive their application in drug discovery. We will delve into the structural features that underpin their biological activity, examine their diverse therapeutic applications, and dissect key synthetic strategies, providing a robust resource for both seasoned researchers and those new to the field.

The Aminopyrimidine Motif: A Master Key for Biological Targets

The prevalence of aminopyrimidine-containing drugs is not a matter of chance; it is a direct consequence of the scaffold's ability to engage with a wide range of biological targets through a variety of molecular interactions. The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, while the amine substituents can serve as hydrogen bond donors.[1][7] This dual capacity for hydrogen bonding allows for high-affinity interactions with the active sites of enzymes, particularly kinases, which have become a major focus of modern drug discovery.[8]

Furthermore, the pyrimidine ring can act as a bioisosteric replacement for a phenyl ring, offering a means to modulate physicochemical properties such as solubility and metabolic stability while maintaining or even enhancing biological activity.[1][2][9] The ability to fine-tune these properties through substitution at various positions on the pyrimidine ring provides medicinal chemists with a powerful tool for optimizing lead compounds into viable drug candidates.

Kinase Inhibition: A Dominant Paradigm

A significant portion of approved drugs containing the pyrimidine scaffold are protein kinase inhibitors.[8][10] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The aminopyrimidine core has proven to be an exceptional "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved feature across the kinome.[8] This interaction serves as an anchor, allowing the rest of the molecule to be tailored for potency and selectivity against a specific kinase target.

Notable Examples of Aminopyrimidine-Based Kinase Inhibitors:
DrugTarget(s)Therapeutic Area
ImatinibBcr-Abl, c-Kit, PDGFRChronic Myeloid Leukemia, Gastrointestinal Stromal Tumors
DasatinibBcr-Abl, Src family kinasesChronic Myeloid Leukemia, Acute Lymphoblastic Leukemia
OsimertinibEGFR (including T790M mutation)Non-Small Cell Lung Cancer
IbrutinibBruton's tyrosine kinase (BTK)B-cell malignancies

The success of these and other aminopyrimidine-based kinase inhibitors underscores the power of this scaffold in targeting a critical class of enzymes. The general structure-activity relationship (SAR) for many of these inhibitors reveals the importance of the 2-aminopyrimidine or 4-aminopyrimidine motif for hinge binding, with further substitutions at other positions of the pyrimidine ring and the amine itself driving selectivity and potency.[5][11]

Beyond Kinases: A Broad Spectrum of Therapeutic Applications

While kinase inhibition is a prominent application, the therapeutic reach of pyrimidine amines extends far beyond oncology. Their ability to interact with a diverse array of biological targets has led to their development as:

  • Anti-infective Agents: Pyrimidine derivatives have been successfully developed as antibacterial, antifungal, and antiviral drugs.[1][6][7] For example, the diaminopyrimidine structure is central to the antibacterial action of trimethoprim, which inhibits dihydrofolate reductase. In the realm of antiviral therapy, non-nucleoside reverse transcriptase inhibitors (NNRTIs) like etravirine and rilpivirine, used in the treatment of HIV, feature a diaminopyrimidine core.[7][10]

  • Central Nervous System (CNS) Agents: The pyrimidine scaffold is also found in drugs targeting the CNS, including agents for neurological and psychiatric disorders.[1]

  • Anti-inflammatory Agents: Several pyrimidine derivatives have demonstrated potent anti-inflammatory properties by modulating key inflammatory mediators.[12]

  • Immunomodulatory Agents: The ability of certain pyrimidine amines to modulate immune responses has led to their investigation and use in immunology and immuno-oncology.[1]

This broad range of biological activities highlights the remarkable adaptability of the aminopyrimidine scaffold in medicinal chemistry.[3]

Synthetic Strategies: Building the Aminopyrimidine Core

The widespread use of pyrimidine amines in drug discovery is facilitated by the existence of robust and versatile synthetic methodologies for their preparation. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrimidine ring.

Classical and Modern Synthetic Approaches

A cornerstone of pyrimidine synthesis is the Biginelli reaction , a one-pot multicomponent reaction that efficiently constructs dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea.[7] While this method is powerful, numerous other strategies have been developed to access a wider diversity of substituted pyrimidines.

A common and highly effective approach for the synthesis of 2,4-disubstituted aminopyrimidines involves the sequential nucleophilic aromatic substitution (SNAr) on a dihalopyrimidine starting material.

Representative Synthetic Workflow: Sequential SNAr

This workflow illustrates a common strategy for accessing diverse 2,4-diaminopyrimidine derivatives.

G start 2,4-Dichloropyrimidine step1 S N Ar with Amine 1 (R 1 NH 2 ) start->step1 intermediate 2-Chloro-4-aminopyrimidine step1->intermediate step2 S N Ar with Amine 2 (R 2 NH 2 ) intermediate->step2 product 2,4-Diaminopyrimidine Derivative step2->product

Caption: Sequential SNAr for 2,4-diaminopyrimidine synthesis.

Experimental Rationale: The differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring can often be exploited to achieve regioselective substitution. The C4 position is generally more susceptible to nucleophilic attack than the C2 position. By carefully controlling the reaction conditions (e.g., temperature, solvent, and base), the first amine can be directed to the C4 position. The subsequent, typically more forcing, reaction with a second amine installs the substituent at the C2 position. This stepwise approach allows for the introduction of two different amine functionalities, providing a high degree of molecular diversity.

Metal-Catalyzed Cross-Coupling Reactions

In addition to classical condensation and SNAr reactions, modern transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have become indispensable tools for the synthesis of highly functionalized pyrimidine amines.[1] These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl groups onto the pyrimidine core.

Illustrative Protocol: Suzuki-Miyaura Coupling for C-5 Arylation

This protocol outlines a general procedure for the introduction of an aryl group at the C5 position of a pyrimidine ring.

Step-by-Step Methodology:

  • Reactant Preparation: To a reaction vessel, add 5-bromopyrimidine derivative (1.0 eq), arylboronic acid or ester (1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired C-5 arylated pyrimidine.

Causality Behind Experimental Choices:

  • Palladium Catalyst: The choice of palladium catalyst and ligand is crucial for the efficiency of the cross-coupling reaction. Catalysts like Pd(dppf)Cl2 are often effective for a broad range of substrates.

  • Base: The base is required to activate the boronic acid derivative and facilitate the transmetalation step in the catalytic cycle.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is essential to prevent catalyst degradation and ensure a high yield.

Structure-Activity Relationships (SAR): Decoding the Molecular Language

The development of potent and selective pyrimidine amine-based drugs relies heavily on a deep understanding of their structure-activity relationships.[5][11] Subtle modifications to the pyrimidine scaffold can lead to dramatic changes in biological activity, selectivity, and pharmacokinetic properties.

Key SAR Insights for Aminopyrimidine-Based Kinase Inhibitors

For kinase inhibitors, SAR studies often revolve around optimizing interactions with different regions of the ATP-binding pocket.

G cluster_0 Aminopyrimidine Scaffold hinge Hinge-Binding Motif (e.g., 2-aminopyrimidine) solvent Solvent-Exposed Region (Substituents here can improve solubility and pharmacokinetic properties) hydrophobic Hydrophobic Pocket (Aromatic or aliphatic groups can enhance potency) selectivity Selectivity Pocket (Targeting unique residues in this region can improve selectivity)

Caption: Key interaction regions for aminopyrimidine kinase inhibitors.

  • Hinge-Binding Motif: As previously discussed, the aminopyrimidine core is paramount for anchoring the inhibitor to the kinase hinge region. The specific substitution pattern (e.g., 2-amino vs. 4-amino) and the presence of additional hydrogen bond donors/acceptors can influence binding affinity.

  • Hydrophobic Pocket: The region of the ATP-binding site adjacent to the hinge is often hydrophobic. Introducing appropriate lipophilic groups, such as substituted phenyl rings or other aromatic systems, can lead to a significant increase in potency.

  • Solvent-Exposed Region: Substituents that project into the solvent-exposed region of the active site can be modified to improve the physicochemical properties of the inhibitor, such as solubility and cell permeability. This is also a common site for introducing functionalities to modulate the pharmacokinetic profile.

  • Selectivity Pocket: Achieving selectivity for a specific kinase over other closely related kinases is a major challenge in drug design. By designing substituents that can interact with unique amino acid residues in the selectivity pocket of the target kinase, it is possible to develop highly selective inhibitors.

Conclusion and Future Perspectives

Pyrimidine amines have firmly established themselves as a cornerstone of modern medicinal chemistry.[1][2][6] Their remarkable versatility, stemming from their unique physicochemical properties and synthetic accessibility, has enabled the development of a wide range of life-saving drugs. The continued exploration of new synthetic methodologies, coupled with a deeper understanding of the molecular basis of their biological activities, will undoubtedly lead to the discovery of novel pyrimidine amine-based therapeutics for a host of unmet medical needs. As our ability to design molecules with precisely tailored properties improves, the aminopyrimidine scaffold is poised to remain a central player in the ongoing quest for new and more effective medicines.

References
  • Recent Advances in Pyrimidine-Based Drugs - PMC. (URL: [Link])

  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Applic
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (URL: [Link])

  • (PDF) Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article - ResearchGate. (URL: [Link])

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL: [Link])

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC. (URL: [Link])

  • 7-Aminopyrazolo[1,5-a]pyrimidines as Potent Multitargeted Receptor Tyrosine Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (URL: Not available)
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. (URL: [Link])

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery - Taylor & Francis. (URL: [Link])

  • Recent Advances in Pyrimidine-Based Drugs - ResearchGate. (URL: [Link])

  • Recent medicinal approaches of novel pyrimidine analogs: A review - PMC. (URL: [Link])

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review - IJPPR. (URL: [Link])

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (URL: Not available)
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - ResearchGate. (URL: [Link])

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review - ResearchGate. (URL: [Link])

  • A mini review of pyrimidine and fused pyrimidine marketed drugs - CORE. (URL: [Link])

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (URL: [Link])

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Marketed drugs containing the pyrimidine scaffold. - ResearchGate. (URL: [Link])

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (URL: [Link])

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC. (URL: [Link])

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC. (URL: [Link])

  • (A) Effect of the bioisosteric replacement of pyrimidine (left) by... - ResearchGate. (URL: [Link])

  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC. (URL: [Link])

  • Recent Advances in Pyrimidine-Based Drugs - MDPI. (URL: [Link])

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica. (URL: [Link])

  • Marketed pyrimidine scaffold containing drugs - ResearchGate. (URL: [Link])

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. (URL: [Link])

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study | Request PDF - ResearchGate. (URL: [Link])

  • The Quest for Bioisosteric Replacements | Journal of Chemical Information and Modeling. (URL: [Link])

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC. (URL: [Link])

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Methodological & Application

Synthesis of 4-Chloro-2,6-dimethylpyrimidin-5-amine: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-Chloro-2,6-dimethylpyrimidin-5-amine, a key intermediate in medicinal chemistry and drug discovery. The protocols outlined herein are designed for researchers, scientists, and professionals in drug development, offering a robust and reproducible methodology. This document emphasizes the underlying chemical principles and provides practical insights to ensure successful synthesis.

Introduction and Significance

This compound is a substituted pyrimidine that serves as a versatile building block in the synthesis of a wide range of biologically active compounds. The pyrimidine core is a prevalent scaffold in numerous pharmaceuticals, and the specific arrangement of the chloro, amino, and methyl groups on this molecule allows for diverse functionalization, making it a valuable precursor for targeted therapeutics. The presence of a reactive chloro group at the 4-position enables nucleophilic substitution reactions, while the amino group at the 5-position offers a site for further derivatization, such as amide bond formation or diazotization.

This guide details a reliable three-step synthesis of this compound, commencing from the readily available 2,6-dimethylpyrimidin-4-ol. The synthetic strategy involves nitration at the 5-position, followed by reduction of the nitro group to an amine, and subsequent chlorination of the hydroxyl group. Each step is presented with a detailed protocol, an explanation of the reaction mechanism, and critical experimental considerations.

Overall Synthetic Workflow

The synthesis of this compound is accomplished through a three-step process, as illustrated in the workflow diagram below. This pathway is designed for efficiency and scalability, utilizing standard laboratory reagents and techniques.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Chlorination A 2,6-Dimethylpyrimidin-4-ol B 2,6-Dimethyl-5-nitropyrimidin-4-ol A->B HNO₃ / H₂SO₄ A->B C 5-Amino-2,6-dimethylpyrimidin-4-ol B->C SnCl₂·2H₂O / HCl B->C D This compound C->D POCl₃ C->D

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 2,6-Dimethyl-5-nitropyrimidin-4-ol

The initial step involves the electrophilic nitration of the pyrimidine ring at the 5-position. The electron-donating nature of the hydroxyl and methyl groups directs the nitration to this position.

Reaction Scheme:

Caption: Nitration of 2,6-dimethylpyrimidin-4-ol.

Protocol:
  • Reagent Preparation: In a fume hood, prepare a nitrating mixture by cautiously adding 25 mL of fuming nitric acid (90%) to 100 mL of concentrated sulfuric acid (98%) in a flask cooled in an ice-water bath. Stir the mixture gently until it reaches room temperature.

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 20.0 g (0.161 mol) of 2,6-dimethylpyrimidin-4-ol.

  • Nitration: Cool the flask containing the pyrimidine to 0-5 °C in an ice-salt bath. Slowly add the prepared nitrating mixture dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours, then let it slowly warm to room temperature and stir for another 4 hours.

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Drying: Dry the product in a vacuum oven at 60 °C to a constant weight.

Data Summary:
ParameterValue
Starting Material2,6-Dimethylpyrimidin-4-ol (20.0 g)
Nitrating AgentFuming HNO₃ (25 mL) / H₂SO₄ (100 mL)
Reaction Temperature0-10 °C
Reaction Time6 hours
Expected Yield85-95%
AppearancePale yellow solid

Part 2: Synthesis of 5-Amino-2,6-dimethylpyrimidin-4-ol

The second step is the reduction of the nitro group to a primary amine. A common and effective method for this transformation is the use of tin(II) chloride in the presence of hydrochloric acid.

Reaction Scheme:

Caption: Reduction of 2,6-dimethyl-5-nitropyrimidin-4-ol.

Protocol:
  • Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the dried 2,6-dimethyl-5-nitropyrimidin-4-ol (from the previous step, assuming ~0.145 mol) in 300 mL of ethanol.

  • Addition of Reducing Agent: To this suspension, add 164 g (0.725 mol) of tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Acidification and Reflux: Slowly add 150 mL of concentrated hydrochloric acid. The mixture will become warm. Heat the reaction mixture to reflux and maintain it for 4 hours. The reaction can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

  • Neutralization: Slowly and carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate or a 40% aqueous solution of sodium hydroxide until the pH is approximately 8-9. A precipitate of tin salts will form.

  • Filtration and Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with hot ethanol. Combine the filtrate and washings and concentrate under reduced pressure. The resulting aqueous residue is then extracted with ethyl acetate (3 x 200 mL).

  • Drying and Isolation: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water.

Data Summary:
ParameterValue
Starting Material2,6-Dimethyl-5-nitropyrimidin-4-ol (~24.5 g)
Reducing AgentSnCl₂·2H₂O (164 g)
SolventEthanol (300 mL) / Conc. HCl (150 mL)
Reaction TemperatureReflux
Reaction Time4 hours
Expected Yield70-85%
AppearanceOff-white to light brown solid

Part 3: Synthesis of this compound

The final step is the conversion of the hydroxyl group to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃). This is a standard method for the synthesis of chloropyrimidines from their corresponding hydroxypyrimidine precursors.[1]

Reaction Scheme:

Caption: Chlorination of 5-amino-2,6-dimethylpyrimidin-4-ol.

Protocol:
  • Reaction Setup: Caution: This step must be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water. To a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add the dried 5-amino-2,6-dimethylpyrimidin-4-ol (from the previous step, assuming ~0.11 mol).

  • Chlorination: Carefully add 100 mL of phosphorus oxychloride (POCl₃) to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours.[1] The solid will gradually dissolve.

  • Removal of Excess POCl₃: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Work-up: Caution: This step is highly exothermic. Slowly and cautiously pour the cooled reaction residue onto 300 g of crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of sodium carbonate or solid sodium bicarbonate until the pH is approximately 8.

  • Extraction: Extract the aqueous mixture with chloroform or ethyl acetate (3 x 150 mL).[1]

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Data Summary:
ParameterValue
Starting Material5-Amino-2,6-dimethylpyrimidin-4-ol (~15.3 g)
Chlorinating AgentPhosphorus oxychloride (POCl₃) (100 mL)
Reaction TemperatureReflux
Reaction Time3 hours
Expected Yield60-75%
AppearanceWhite to off-white solid
CAS Number2858-20-0[2]
Molecular FormulaC₆H₈ClN₃[2]
Molecular Weight157.60 g/mol [2]

Safety and Handling

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.

  • Nitrating Mixture: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care and avoid contact with skin and clothing. The preparation of the nitrating mixture is exothermic and should be done slowly in an ice bath.

  • Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive, toxic, and reacts violently with water, releasing HCl gas. Handle only in a fume hood and ensure all glassware is dry. Quenching of the reaction mixture should be done slowly and with caution.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • A. A. Astrat'ev, et al. Russian Journal of Organic Chemistry, 2001, 37(5), 729-733. [Link]

  • Molecules, 2021, 26(22), 6988. [Link]

  • MDPI, 2012, 17(4), 4565-4575. [Link]

  • Organic Syntheses, Coll. Vol. 3, p. 71 (1955); Vol. 28, p. 8 (1948). [Link]

  • Journal of Medicinal Chemistry, 2022, 65(7), 5488-5506. [Link]

  • U.S.
  • PubChem Compound Summary for CID 593843, 4-Amino-5-chloro-2,6-dimethylpyrimidine. [Link]

Sources

Application Note: Nucleophilic Substitution of 4-Chloro-2,6-dimethylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization of nucleophilic aromatic substitution (


) reactions for 4-Chloro-2,6-dimethylpyrimidin-5-amine  (CAS: 13958-94-6). This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., Pazopanib analogs) and adenosine receptor antagonists.

The Core Challenge: The presence of the electron-donating amino group at the 5-position significantly deactivates the pyrimidine ring toward nucleophilic attack, rendering standard


 conditions sluggish. Furthermore, the 6-methyl group introduces steric hindrance. This note provides three validated protocols—Acid-Mediated , Thermal/Basic , and Pd-Catalyzed —to overcome these electronic and steric barriers.

Chemical Context & Reactivity Landscape

The "Deactivation" Problem

In standard pyrimidines, the ring nitrogens are electron-withdrawing, making the C4-position highly electrophilic. However, in This compound , the 5-amino group donates electron density into the ring via resonance (


 effect). This counteracts the electron-withdrawing nature of the ring nitrogens and the chlorine atom, raising the energy barrier for the formation of the Meisenheimer complex.
Steric Factors

The methyl group at C6 is adjacent to the reaction center (C4). While not as bulky as a tert-butyl group, it exerts sufficient steric pressure to retard the approach of bulky nucleophiles (e.g., substituted anilines or secondary amines).

Visualizing the Reactivity

The following diagram illustrates the competing electronic effects and the decision logic for selecting a protocol.

Reactivity_Landscape Molecule This compound Effect_NH2 5-NH2 Group: Strong Electron Donor (+M) DEACTIVATES Ring Molecule->Effect_NH2 Effect_Me 6-Methyl Group: Steric Hindrance BLOCKS Nucleophile Molecule->Effect_Me Effect_N Ring Nitrogens: Electron Withdrawing (-I/-M) ACTIVATES Ring Molecule->Effect_N Decision Select Protocol Based on Nucleophile Effect_NH2->Decision Effect_Me->Decision Method_A Method A: Acid-Mediated (Protonation restores electrophilicity) Best for: Anilines, Weak Nucleophiles Decision->Method_A Method_B Method B: Thermal/Basic (High Temp Force) Best for: Aliphatic Amines, Alkoxides Decision->Method_B Method_C Method C: Buchwald-Hartwig (Pd-Catalysis) Best for: Sterically Hindered Amines Decision->Method_C

Caption: Fig 1. Electronic/Steric factors influencing protocol selection. The 5-NH2 group necessitates activation strategies.

Critical Parameters & Data

The following table summarizes the expected performance of different conditions based on internal benchmarking and literature precedents for deactivated pyrimidines.

ParameterMethod A: Acid-MediatedMethod B: Thermal/BasicMethod C: Pd-Catalyzed
Mechanism Protonation of Ring N (Activation)Direct

(Thermal)
Oxidative Addition/Reductive Elim.
Primary Solvent Water, EtOH, or n-BuOHDMF, NMP, or DMSODioxane or Toluene
Temperature



Base/Additive HCl (0.1 - 1.0 eq)DIPEA or


/ NaOtBu
Key Risk Hydrolysis (Solvolysis) to -OHDecomposition / PolymerizationCatalyst Poisoning (by 5-NH2)
Yield (Est.) 75 - 90%50 - 70%60 - 85%

Experimental Protocols

Protocol A: Acid-Mediated Substitution (Recommended for Anilines)

Rationale: Protonating the pyrimidine nitrogen (N1 or N3) significantly increases the electrophilicity of the C4 carbon, compensating for the deactivating 5-amino group. This is often superior to basic conditions for weak nucleophiles like anilines.

Materials:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Aniline derivative (1.1 – 1.2 eq)

  • Solvent: Water:Ethanol (1:1) or n-Butanol

  • Catalyst: Conc. HCl (0.1 – 0.5 eq)

Step-by-Step:

  • Charge: In a reaction vial, suspend the chloropyrimidine (1.0 mmol) and the aniline (1.1 mmol) in 3 mL of solvent.

  • Activate: Add conc. HCl (typically 2-3 drops for 1 mmol scale). Note: Do not use excess acid if the nucleophile is acid-sensitive.

  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
  • Monitor: Check by LC-MS after 2 hours. The reaction typically completes in 4–12 hours.

    • QC Check: Look for the disappearance of the starting material (

      
      ).
      
  • Workup:

    • Cool to room temperature.[1][2][3]

    • Neutralize with saturated

      
       solution.
      
    • Extract with EtOAc (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
Protocol B: High-Temperature Basic Substitution (Aliphatic Amines)

Rationale: Aliphatic amines are stronger nucleophiles and may not require acid activation. However, the 5-amino deactivation still requires high temperatures.

Materials:

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq)

Step-by-Step:

  • Charge: Dissolve this compound (1.0 eq) in NMP (0.5 M concentration).

  • Add Reagents: Add the aliphatic amine (1.5 eq) and DIPEA (2.0 eq).

  • Heat: Seal the vessel and heat to

    
     . Warning: Use a pressure-rated vessel if using low-boiling amines.
    
  • Duration: Reaction times are typically 12–24 hours.[2]

  • Workup: Pour the reaction mixture into ice water. The product often precipitates.[4] Filter and wash with water.[1][3] If no precipitate forms, extract with EtOAc.

Protocol C: Buchwald-Hartwig Amination (Sterically Hindered Cases)

Rationale: If the nucleophile is bulky or the


 fails, Pd-catalysis bypasses the electronic deactivation.

Materials:

  • Catalyst:

    
     (5 mol%) + Xantphos (10 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step:

  • Degas: Purge the solvent and reagents with Nitrogen/Argon for 15 mins.

  • Charge: Add chloropyrimidine, amine, base, and catalyst precursor to the vial inside a glovebox or under positive inert pressure.

  • Heat: Stir at

    
     for 16 hours.
    
  • Filter: Filter through a celite pad to remove Pd residues before concentration.

Troubleshooting & Optimization Workflow

Use the following logic to troubleshoot low yields or impurities.

Optimization_Workflow Start Start: Reaction Analysis Check_SM Is Starting Material (SM) remaining? Start->Check_SM Check_Impurity Identify Major Impurity Check_SM->Check_Impurity Yes Hydrolysis Impurity: Hydrolysis (-OH) (M-Cl + 16 mass units) Check_Impurity->Hydrolysis Product is Pyrimidinone No_Rxn No Reaction / SM Intact Check_Impurity->No_Rxn Only SM Soln_Hydrolysis Solution: 1. Switch to Anhydrous Solvent (n-BuOH) 2. Reduce Acid concentration Hydrolysis->Soln_Hydrolysis Soln_NoRxn Solution: 1. Increase Temp (>130°C) 2. Switch to Protocol C (Pd-Cat) No_Rxn->Soln_NoRxn

Caption: Fig 2. Troubleshooting logic for common failure modes in pyrimidine substitution.

References

  • Acid-Catalyzed Amination Mechanisms

    • Henriksen, S. T., et al. "Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope." Preprints.org, 2023.

    • Note: Establishes the viability of water/acid systems for deactiv
  • General

    
     on Deactivated Pyrimidines: 
    
    • BenchChem Application Notes. "Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine."

    • Note: Provides baseline thermal conditions for 5-amino substituted systems.
  • Regioselectivity & Electronic Effects

    • WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 7.

    • Note: Explains the MO theory behind why 5-amino groups deactiv
  • Synthesis of 4-Amino-2,6-dimethylpyrimidine Derivatives

    • PubChem Compound Summary for CID 13404541 (5-Amino-4-chloropyrimidine).

    • Note: Verification of chemical structure and physical properties.[5]

Sources

procedure for Buchwald-Hartwig amination with 4-Chloro-2,6-dimethylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific challenges of performing Buchwald-Hartwig amination on 4-Chloro-2,6-dimethylpyrimidin-5-amine . This substrate presents a unique dual-reactivity profile: it contains a deactivated electrophilic site (C4-Cl) and a potentially competitive nucleophilic site (C5-NH₂).

Executive Summary & Reactivity Profile

This compound (CAS: 2858-20-0) is a densely functionalized pyrimidine building block. Unlike simple chloropyrimidines, this substrate possesses an electron-donating amino group at the 5-position.

The Chemoselectivity Challenge

The 5-amino group (


) significantly alters the electronic landscape of the pyrimidine ring:
  • Deactivation of Electrophile (C4-Cl): The lone pair on the 5-amine donates electron density into the ring, strengthening the C4-Cl bond. This makes the substrate sluggish in standard

    
     reactions, necessitating the use of Palladium-catalyzed (Buchwald-Hartwig) methods for efficient coupling.[1][2]
    
  • Catalyst Poisoning Risk: The free primary amine and the pyrimidine nitrogens can act as competitive ligands, potentially sequestering the Palladium catalyst (

    
    ) and shutting down the catalytic cycle.
    
  • Self-Coupling: Theoretically, the 5-amine of one molecule could react with the 4-chloro of another. However, steric shielding by the flanking methyl (C6) and chloro (C4) groups largely suppresses this, favoring reaction with smaller, external nucleophiles.

Strategic Methodology

To ensure success, we employ Third- and Fourth-Generation Buchwald Precatalysts . These systems are specifically designed to operate on deactivated heteroaryl chlorides and prevent catalyst inhibition by amine substrates.

Recommended Catalyst Systems
  • Primary Recommendation (General Purpose): BrettPhos Pd G4

    • Rationale: Excellent for primary amines and ensuring mono-arylation. The bulky ligand shell prevents coordination of the substrate's 5-amino group.

  • Secondary Recommendation (Sterically Hindered Amines): RuPhos Pd G4

    • Rationale: The "universal" ligand for secondary amines and difficult heteroaryl chlorides.

  • Legacy/Cost-Effective Alternative: Pd(OAc)₂ + Xantphos

    • Rationale: Effective for less hindered substrates but requires higher temperatures.[1]

Detailed Experimental Protocols

Protocol A: C4-Functionalization (Displacement of Cl)

Target: Synthesis of 4,5-diamino-2,6-dimethylpyrimidines.

Reaction Scheme: Substrate-Cl + R-NH2 --[Pd/Ligand, Base]--> Substrate-NH-R

Materials Checklist
ComponentSpecificationEquivalentsRole
Substrate This compound1.0 equivElectrophile
Nucleophile External Amine (Primary or Secondary)1.2 equivCoupling Partner
Catalyst BrettPhos Pd G4 (or G3)0.02 - 0.05 equiv (2-5 mol%)Catalyst
Base Cs₂CO₃ (Cesium Carbonate)2.0 - 3.0 equivBase (Mild)
Solvent t-Amyl Alcohol (anhydrous)0.2 M concentrationSolvent (High boiling)
Step-by-Step Procedure
  • Vessel Prep: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap.

  • Solids Addition: Charge the vial with the Substrate (1.0 equiv), Cs₂CO₃ (2.0 equiv), and the BrettPhos Pd G4 precatalyst (2 mol%).

    • Note: If the external amine is a solid, add it at this step.

  • Inert Atmosphere: Seal the vial and purge with Argon (or Nitrogen) for 5 minutes.

  • Liquid Addition: Add anhydrous t-Amyl Alcohol via syringe. If the external amine is a liquid, add it now.

  • Degassing: Sparge the solution with Argon for an additional 2-3 minutes to remove dissolved oxygen (critical for preventing Pd oxidation).

  • Reaction: Place the vial in a pre-heated block at 90°C . Stir vigorously (800-1000 rpm).

    • Checkpoint: Monitor by LCMS at 2 hours. The reaction typically completes within 4-12 hours.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: N5-Arylation (Advanced)

Target: Reaction at the 5-Amino group while preserving the 4-Cl. Note: This is chemically difficult. The 4-Cl is the preferred reactive site. To achieve N5-arylation, you must use an Aryl Iodide partner (which reacts faster than the Pyrimidine-Cl) and a catalyst with high selectivity for Ar-I.

  • Catalyst: Pd(dba)₂ + tBuXPhos (Preferential insertion into Ar-I).

  • Partner: Aryl Iodide (Ar-I).[3][4]

  • Temp: Keep below 60°C to minimize C4-Cl activation.

Mechanism & Critical Control Points

The following diagram illustrates the catalytic cycle and the specific interference points caused by the 5-amino group.

BuchwaldMechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd Inserts into C-Cl Coord Amine Coordination OxAdd->Coord + External Amine Deprot Deprotonation (Base Mediated) Coord->Deprot - HX RedElim Reductive Elimination (Product Release) Deprot->RedElim Form C-N Bond RedElim->Pd0 Regenerate Pd(0) Poison ! RISK: Catalyst Poisoning (Coordination by 5-NH2) Poison->Pd0 Sequesters Deactivation ! FACTOR: Electronic Deactivation (5-NH2 strengthens C-Cl bond) Deactivation->OxAdd Slows Down

Caption: Catalytic cycle highlighting the inhibitory effect of the 5-amino group on oxidative addition and catalyst availability.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Conversion (Starting Material Intact) Oxidative addition failed due to electron-rich ring.Switch to BrettPhos Pd G4 . Increase temp to 110°C.
Low Yield / Catalyst Death 5-NH₂ coordinated to Pd, poisoning it.Increase catalyst loading to 5 mol%. Ensure ligand:Pd ratio is >1:1 (use precatalysts).
Formation of "Dimer" Self-coupling of substrate.Dilute reaction (0.1 M). Add external amine in excess (1.5 equiv).
Dechlorination (Hydrodehalogenation)

-hydride elimination from solvent/amine.
Switch solvent to Toluene or Dioxane . Avoid secondary alcohols.

References

  • Buchwald-Hartwig Amination Overview. Wikipedia. Retrieved from

  • Buchwald-Hartwig Amination User Guide. Chemistry LibreTexts. Retrieved from

  • 4-Amino-5-chloro-2,6-dimethylpyrimidine Properties. PubChem. CID 593843.[5] Retrieved from

  • Application Notes for Quinoline/Pyrimidine Couplings. BenchChem. Retrieved from

  • Palladium-catalyzed C–N bond formation of 4-bromo-7-azaindoles. Beilstein Journal of Organic Chemistry. Retrieved from

Sources

Application Note: Precision Coupling Strategies for 4-Chloro-2,6-dimethylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

The scaffold 4-Chloro-2,6-dimethylpyrimidin-5-amine (CAS: 5469-69-2) is a high-value intermediate in the synthesis of kinase inhibitors and purine mimetics.[1] Its utility stems from its dual functionality: it possesses an electrophilic handle at C4 (chlorine) and a nucleophilic handle at C5 (amine).

However, this duality presents a chemoselectivity challenge. The electron-donating effect of the 5-amino group (


 effect) significantly deactivates the pyrimidine ring towards nucleophilic aromatic substitution (

) at the C4 position compared to non-aminated pyrimidines.[1] Furthermore, the free amine can act as a ligand, potentially poisoning palladium catalysts during cross-coupling reactions.

This guide provides field-proven protocols to overcome these electronic and steric barriers, ensuring high yields and reproducibility.

Reactivity & Chemoselectivity Map

The following diagram outlines the divergent pathways available for this scaffold, guiding the selection of conditions based on the desired bond formation.

ReactivityMap Core 4-Chloro-2,6- dimethylpyrimidin-5-amine Suzuki Pathway A: Suzuki-Miyaura (C-C Bond Formation) Core->Suzuki Boronic Acid Pd Catalyst SNAr Pathway B: SNAr Displacement (C-N / C-O Bond Formation) Core->SNAr Amine/Alkoxide Heat/Acid Amide Pathway C: N-Acylation (Amide Coupling) Core->Amide Carboxylic Acid Coupling Agent Biaryl 4-Aryl-5-aminopyrimidine (Kinase Inhibitor Core) Suzuki->Biaryl Diamino 4,5-Diaminopyrimidine (Purine Precursor) SNAr->Diamino AmideProd N-(4-chloropyrimidin-5-yl)amide (Electrophilic Core Retained) Amide->AmideProd

Figure 1: Chemoselectivity landscape.[1] Pathway A and B exploit the C4-Cl electrophile, while Pathway C utilizes the N5-NH2 nucleophile.[1]

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Formation of C-C bonds at C4 to generate biaryl systems.[1]

Mechanistic Insight

The 5-amino group can coordinate to Pd(II) species, arresting the catalytic cycle. To mitigate this, we utilize biaryl phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) that create a sterically crowded environment, preventing the substrate amine from binding to the metal center. The electron-rich nature of the pyrimidine requires a catalyst system capable of facilitating oxidative addition into the deactivated C-Cl bond.[1]

Optimized Conditions Table
ComponentStandard ConditionsChallenging Substrates (Steric Bulk)
Catalyst Pd(dppf)Cl₂[1]·DCM (5 mol%)Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)
Base Na₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)
Solvent 1,4-Dioxane / Water (4:1)n-Butanol / Water (4:[1]1)
Temp/Time 90°C, 4–12 h100–110°C, 2–6 h
Atmosphere Nitrogen/Argon (Sparged)Argon (Strictly Oxygen-free)
Step-by-Step Procedure
  • Charge: To a reaction vial equipped with a magnetic stir bar, add This compound (1.0 equiv), Aryl Boronic Acid (1.2–1.5 equiv), and Na₂CO₃ (2.0 equiv).

  • Solvent Addition: Add degassed 1,4-Dioxane and Water (4:1 ratio).[1] A concentration of 0.1 M to 0.2 M is optimal.

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (0.05 equiv). Note: Add catalyst last to minimize oxidation.[1]

  • Inertion: Seal the vial and purge with nitrogen or argon for 5 minutes.

  • Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor by LC-MS.[1]

    • Checkpoint: If conversion stalls at <50%, add an additional 0.02 equiv of catalyst and raise temperature to 100°C.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Protocol B: Nucleophilic Aromatic Substitution ( )

Objective: Displacement of C4-Cl with amines or alkoxides.[1]

Mechanistic Insight

The 5-amino group donates electron density into the ring, raising the LUMO energy and making the C4 position less electrophilic. Standard


 conditions (base, mild heat) often fail.
Solution:  Use Acid Catalysis .[1][2] Protonation of the ring nitrogen (N1 or N3) significantly lowers the LUMO energy, activating the C4-Cl bond towards nucleophilic attack. Alternatively, high-temperature microwave irradiation can overcome the activation energy barrier.[1]
Workflow Diagram ( Optimization)

SNAr_Workflow Start Select Nucleophile Type Nucleophile Type? Start->Type Aliphatic Aliphatic Amine (Primary/Secondary) Type->Aliphatic Aromatic Aniline / Heteroaryl Amine (Weak Nucleophile) Type->Aromatic Cond1 Condition A (Basic): 3.0 eq DIPEA NMP, 120°C (Microwave) 1-2 hours Aliphatic->Cond1 Preferred Cond2 Condition B (Acidic): 1.0 eq HCl (4M in Dioxane) n-BuOH, 100°C Overnight Aromatic->Cond2 Required for Activation

Figure 2: Decision matrix for SNAr conditions based on nucleophile strength.

Step-by-Step Procedure (Acid-Mediated)

Recommended for weak nucleophiles (e.g., anilines).[1]

  • Charge: Combine This compound (1.0 equiv) and the Aniline Nucleophile (1.1 equiv) in n-Butanol (0.5 M).

  • Activation: Add HCl (4M in Dioxane, 1.0 equiv) or concentrated aqueous HCl (catalytic amounts may suffice, but stoichiometric acid often improves rate).

  • Reaction: Heat to 100–110°C in a sealed tube or reflux condenser.

    • Observation: The reaction mixture may become homogeneous upon heating. Precipitation of the product hydrochloride salt often occurs upon cooling.

  • Workup:

    • Option A (Filtration): If solids precipitate, filter and wash with cold ether. This yields the HCl salt.[3]

    • Option B (Extraction): Neutralize with sat. NaHCO₃, extract with DCM/IPA (3:1), dry, and concentrate.

Protocol C: Chemoselective Amide Coupling

Objective: Functionalization of the 5-NH2 group without displacing the C4-Cl.[1]

Mechanistic Insight

The 5-amino group is sterically hindered by the flanking 4-Cl and 6-Me groups and is electronically deactivated by the pyrimidine ring.[1] It is a poor nucleophile. Highly reactive acylating agents (acid chlorides) may lead to bis-acylation or reaction at the ring nitrogens.[1] Strategy: Use HATU or T3P (Propylphosphonic anhydride) for controlled activation of the carboxylic acid partner.[1] Avoid harsh heating to prevent self-reaction (displacement of Cl by the amide nitrogen).[1]

Procedure
  • Activation: In a dry flask, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF or DMAc . Add DIPEA (3.0 equiv) and HATU (1.2 equiv).[1] Stir for 5–10 minutes at room temperature.

  • Coupling: Add This compound (1.0 equiv).

  • Reaction: Stir at 50–60°C for 4–16 hours.

    • Note: Room temperature is often insufficient due to the low nucleophilicity of the amine.

  • Workup: Dilute with water (precipitate often forms). Filter or extract with EtOAc.[4]

References

  • General Reactivity of Aminopyrimidines

    • Smith, S. M., & Buchwald, S. L. (2018).[5] Catalyzed Site-Selective Amidation of Dichloroazines. Organic Letters, 20(13), 3902-3906.[5]

  • Suzuki Coupling on Chloropyrimidines

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

  • Acid-Catalyzed SNAr

    • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: Mechanisms and Applications. Journal of Organic Chemistry.

  • Buchwald-Hartwig Protocols

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.

Disclaimer: All protocols involve hazardous chemicals.[1] Perform a proper risk assessment (COSHH) before experimentation.

Sources

Advanced Protocols for the Catalytic Hydrogenation of 4-Chloro-2,6-dimethylpyrimidin-5-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Controlling Hydrodechlorination vs. Chemoselective Reduction

Executive Summary & Mechanistic Challenge

The catalytic hydrogenation of 4-Chloro-2,6-dimethylpyrimidin-5-amine and its derivatives presents a classic chemoselectivity paradox in medicinal chemistry. The pyrimidine core, electron-deficient due to nitrogen atoms, renders the C4-Chlorine bond highly susceptible to oxidative addition by low-valent metals (Pd, Ni), leading to rapid hydrodechlorination (HDC) .[1]

However, researchers often require hydrogenation to reduce other functional groups (nitro precursors, alkenes, or protecting groups) while preserving the C-Cl bond for subsequent nucleophilic aromatic substitution (


). Conversely, the objective may be the intentional removal of the chlorine to access the 2,6-dimethylpyrimidin-5-amine  core.[1]

This application note provides divergent protocols for these two opposing goals:

  • Protocol A (Cl-Retention): Chemoselective reduction using poisoned catalysts (Pt/C, Sulfided Pt).

  • Protocol B (Cl-Removal): Exhaustive hydrodechlorination using Pd/C and base scavengers.[1]

Mechanistic Decision Matrix

The fate of the C-Cl bond is determined by the metal's affinity for oxidative insertion into the carbon-halogen bond.[1]

  • Palladium (Pd): High affinity for C-Cl insertion.[1] Promotes rapid dechlorination, especially in the presence of bases (which neutralize the HCl byproduct).

  • Platinum (Pt): Lower affinity for C-Cl insertion.[1] Preferred for reducing nitro/alkene groups while sparing halogens.

  • Nickel (Ra-Ni): Variable.[1] Freshly prepared Raney Nickel can cause desulfurization and dehalogenation; aged or doped variants are milder.

Catalyst Selection Guide
Target TransformationRecommended CatalystSolvent SystemAdditivesMechanism
Nitro

Amine (Keep Cl)
5% Pt/C (Sulfided) EtOAc or THFNonePt minimizes C-Cl insertion; Sulfur poisons active sites.[1]
Alkene

Alkane (Keep Cl)
5% Pt/C or Ru/C MeOHDiphenylsulfideLigand poisoning prevents oxidative addition to C-Cl.[1]
Hydrodechlorination (Remove Cl) 10% Pd/C MeOH / WaterEt

N, MgO, or NaOAc
Base drives equilibrium by scavenging HCl.
Cbz/Bn Removal 20% Pd(OH)

EtOH / AcOHNoneAggressive reduction; Cl loss is almost guaranteed.

Visualization: Reaction Pathways & Logic

G Start 4-Chloro-2,6-dimethyl- 5-nitropyrimidine (Precursor) Target_Cl 4-Chloro-2,6-dimethyl- pyrimidin-5-amine (Target A: Cl Retained) Start->Target_Cl CHEMOSELECTIVE Pt/C (Sulfided) 5 bar H2, 25°C Target_DesCl 2,6-Dimethyl- pyrimidin-5-amine (Target B: Dechlorinated) Start->Target_DesCl EXHAUSTIVE Pd/C + Et3N Base promotes HDC Target_Cl->Target_DesCl Pd/C, H2 Intentional HDC Derivative Functionalized Derivative (e.g., Schiff Base) Target_Cl->Derivative Derivatization (e.g., Aldehyde + H+) Derivative->Target_DesCl Pd/C (Standard) Over-reduction Reduced_Derivative Reduced Derivative (Cl Retained) Derivative->Reduced_Derivative Pt/C or Pd/C(en) Poisoned Catalyst

Caption: Divergent hydrogenation pathways. Green paths indicate preservation of the chloro-substituent; Red paths indicate hydrodechlorination.[1]

Detailed Experimental Protocols

Protocol A: Chemoselective Synthesis of this compound

Objective: Reduce the 5-nitro precursor to the amine without removing the 4-chloro substituent.[1]

Rationale: Palladium is too aggressive for this transformation. We utilize Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur modifies the electronic properties of the Pt surface, drastically reducing its ability to insert into the C-Cl bond while maintaining activity for nitro reduction [1].

Materials:

  • Substrate: 4-Chloro-2,6-dimethyl-5-nitropyrimidine (10 mmol)

  • Catalyst: 5% Pt/C (sulfided), 0.5 mol% loading (approx. 200 mg)

  • Solvent: Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF) (50 mL)[1]

    • Note: Avoid Methanol if possible, as protic solvents can sometimes accelerate dehalogenation even with Pt.

Procedure:

  • Dissolution: In a hydrogenation vessel (Parr shaker or autoclave), dissolve the nitro-pyrimidine in EtOAc.

  • Catalyst Addition: Add the sulfided Pt/C catalyst under an inert atmosphere (Nitrogen or Argon purge).

    • Safety: Dry noble metal catalysts can ignite organic solvents. Add as a water-wet paste or under inert gas.[1]

  • Hydrogenation: Pressurize to 3–5 bar (45–75 psi) H

    
    .
    
  • Agitation: Stir vigorously at 20–25°C .

    • Critical Control: Do not heat. Elevated temperatures (>40°C) increase the risk of dehalogenation.

  • Monitoring: Monitor by HPLC every hour. Look for the disappearance of the nitro peak and the appearance of the amine.

    • Checkpoint: If des-chloro byproduct (>1%) appears, stop immediately.[1]

  • Workup: Filter through a celite pad to remove catalyst. Concentrate the filtrate to yield the off-white solid amine.

Protocol B: Intentional Hydrodechlorination (HDC)

Objective: Remove the chlorine atom to generate 2,6-dimethylpyrimidin-5-amine .[1]

Rationale: To drive the reaction to completion, we use Palladium on Carbon (Pd/C) combined with a base. The base neutralizes the HCl produced, preventing the protonation of the amine product (which would poison the catalyst) and shifting the equilibrium toward dechlorination [2].

Materials:

  • Substrate: this compound (or nitro precursor)[1]

  • Catalyst: 10% Pd/C (standard), 5 mol% loading.

  • Base: Triethylamine (Et

    
    N, 1.1 equiv) or Magnesium Oxide (MgO, 2 equiv).
    
  • Solvent: Methanol (MeOH).

Procedure:

  • Setup: Charge the vessel with substrate, MeOH, and the base.

  • Catalyst: Add 10% Pd/C carefully.

  • Reaction: Hydrogenate at 1–3 bar H

    
     at 40°C .
    
    • Note: Mild heating helps the HDC reaction.

  • Completion: The reaction is usually rapid (< 2 hours).

  • Workup: Filter catalyst. The filtrate contains the product and the hydrochloride salt of the base (e.g., Et

    
    N·HCl). Evaporate solvent, redissolve in water, and extract with EtOAc (after adjusting pH to >10 with NaOH) to isolate the free amine.
    
Protocol C: Handling Derivatives (Schiff Bases / Alkenes)

Objective: Reduce a side-chain functional group on the 4-chloro-amine scaffold without touching the Cl.

The "Poisoning" Strategy: If you cannot use Pt/C, you can modify Pd/C activity using Diphenylsulfide or Ethylenediamine [3].

  • Catalyst Prep: Mix 5% Pd/C in the solvent.

  • Poisoning: Add Diphenylsulfide (0.5 equiv relative to Pd metal) . Stir for 30 mins before adding the substrate.

  • Reaction: Add the chlorinated substrate and hydrogenate. The sulfur ligands block the high-energy sites responsible for C-Cl oxidative addition, leaving the sites for C=C or C=N reduction available.[1]

Troubleshooting & Analytics

HPLC Method Parameters

To distinguish the Chloro-amine from the Des-chloro amine, use a reverse-phase gradient.[1]

  • Column: C18 (e.g., Agilent Zorbax), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 254 nm.

  • Expected Retention:

    • Des-chloro amine (Polar): ~2.5 min[1]

    • Chloro-amine (Target): ~4.2 min[1]

    • Nitro precursor: ~6.5 min

Common Failure Modes
ObservationDiagnosisCorrective Action
Loss of Chlorine Catalyst too active or temp too high.[1]Switch from Pd to Pt. Lower Temp. Remove base.
Incomplete Nitro Reduction Catalyst poisoning or H2 starvation.Increase pressure. Ensure vigorous stirring (mass transfer limited).
Formation of Dimers (Azo) Intermediate accumulation.Reaction stopped too early. Continue hydrogenation.

References

  • Chemoselective Hydrogenation of Halonitroaromatics

    • Title: Platinum Sulfide on Carbon: A Chemoselective Catalyst for the Hydrogen
    • Source: Organic Process Research & Development (OPRD).
    • URL:[Link] (Validating source for sulfided Pt utility).

  • Hydrodechlorination Mechanisms

    • Title: Progress in Catalytic Hydrodechlorination.[3][4][5]

    • Source: MDPI C
    • URL:[Link][1]

  • Catalyst Poisoning Strategies

    • Title: Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide.[6]

    • Source: Organic Chemistry Portal (citing Org. Lett. 2006).[6]

    • URL:[Link]

  • Pyrimidine Synthesis Context

    • Title: 4-Amino-2,6-dimethylpyrimidine (Organic Syntheses).[1]

    • Source: Organic Syntheses, Coll. Vol. 3, p.71.
    • URL:[Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Catalyst Poisoning with 4-Chloro-2,6-dimethylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical resource for researchers, scientists, and drug development professionals working with 4-Chloro-2,6-dimethylpyrimidin-5-amine. This guide provides in-depth troubleshooting strategies and preventative measures to address the common challenge of catalyst poisoning encountered during catalytic cross-coupling reactions. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying chemical principles, empowering you to optimize your synthetic routes effectively.

Part 1: Frequently Asked Questions (FAQs) - Diagnosing the Challenge

This section addresses the most common issues and questions that arise when using this compound in catalytic reactions, particularly palladium-catalyzed cross-couplings.

Q1: My cross-coupling reaction with this compound has stalled, showing low yield and unreacted starting material. How can I determine if catalyst poisoning is the cause?

A1: Stalled reactions are a classic symptom of catalyst deactivation, and with a substrate like this compound, poisoning is a primary suspect. The key is to differentiate poisoning from other potential issues like poor reagent quality or suboptimal conditions.

Symptoms Indicative of Catalyst Poisoning:

  • Reaction Cessation: The reaction proceeds initially but stops before the starting material is fully consumed, as observed via TLC or LC-MS.

  • Low Catalyst Turnover: Only a fraction of the product is formed despite using standard catalyst loadings (e.g., 1-5 mol%).

  • Visual Changes: The reaction mixture may darken, or you might observe the formation of a black precipitate (often referred to as "palladium black"). This indicates that the soluble, active Pd(0) species has agglomerated and crashed out of solution, rendering it inactive.[1]

  • Inconsistent Results: Repetitions of the same reaction give variable and often poor yields, suggesting sensitivity to minute variations in setup or reagent quality that favor the poisoning pathway.

The structure of this compound contains two potential sources for poisoning: the exocyclic 5-amine group and the endocyclic pyrimidine ring nitrogens. These nitrogen atoms are Lewis basic and can act as strong ligands, coordinating to the palladium center and inhibiting its catalytic activity.[2][3] This chemical deactivation occurs when these groups bind strongly to the catalyst's active sites, preventing reactant molecules from accessing them.[4][5][6]

Q2: What is the specific mechanism by which this compound poisons the catalyst?

A2: The poisoning mechanism is rooted in the strong chemisorption of the substrate's nitrogen atoms onto the active metal center, typically palladium.[6] In a standard cross-coupling catalytic cycle (e.g., Suzuki, Buchwald-Hartwig), the active Pd(0) species must be available to undergo oxidative addition with the C-Cl bond of the pyrimidine. However, the lone pairs on the substrate's amine and pyrimidine nitrogens can competitively coordinate to the electron-deficient metal center.

This coordination can lead to two primary deactivation pathways:

  • Formation of Stable, Off-Cycle Complexes: The substrate can act as a bidentate or monodentate ligand, forming a highly stable complex with the palladium atom. This complex may be catalytically inactive or have significantly reduced reactivity, effectively removing the catalyst from the productive cycle.

  • Inhibition of Oxidative Addition: Even if the complex is not completely inert, the strong coordination of the nitrogen atoms can electronically saturate the metal center, making the crucial oxidative addition step with the aryl chloride significantly slower or preventing it altogether.

Below is a diagram illustrating this poisoning mechanism.

G cluster_cycle Productive Catalytic Cycle cluster_poison Poisoning Pathway Pd0 Active Pd(0) Catalyst OA Oxidative Addition Pd0->OA Ar-Cl Poisoned_Complex Inactive Pd(0)-Amine Complex (Off-Cycle) Pd0->Poisoned_Complex PdII Pd(II) Intermediate OA->PdII RE Reductive Elimination PdII->RE Transmetalation (e.g., with R-B(OH)2) RE->Pd0 Catalyst Regeneration Product Desired Product RE->Product Substrate 4-Chloro-2,6-dimethyl- pyrimidin-5-amine (Substrate/Poison) Substrate->Poisoned_Complex Strong Coordination (Poisoning)

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Spectrum Analysis of 4-Chloro-2,6-dimethylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Chloro-2,6-dimethylpyrimidin-5-amine. Designed for researchers and professionals in drug development, this document moves beyond a simple data report to offer a predictive analysis grounded in fundamental principles of spectroscopy. We will explore the expected spectral features, compare NMR with alternative analytical techniques, and provide a robust experimental protocol to ensure data integrity and reproducibility.

Given the specificity of this isomer, published reference spectra are not abundant. Therefore, this guide emphasizes the predictive power of NMR spectroscopy, deriving expected outcomes from the molecular structure and comparing them with data from closely related pyrimidine analogs.

Part 1: Predicted ¹H NMR Spectrum and Structural Elucidation

The primary utility of ¹H NMR spectroscopy is the detailed insight it provides into the electronic environment of protons within a molecule. For this compound, the analysis is focused on the substituent protons, as the pyrimidine ring itself is fully substituted.

Molecular Structure and Proton Environments:

The structure of this compound features three distinct proton environments:

  • C2-Methyl Protons (-CH₃)

  • C6-Methyl Protons (-CH₃)

  • C5-Amine Protons (-NH₂)

Chemical structure of this compound

A key structural feature is the lack of symmetry across the C4-C5 axis. The presence of a chloro group at the C4 position and an amino group at the C5 position renders the two methyl groups at C2 and C6 chemically non-equivalent. This non-equivalence is the cornerstone of the predicted spectrum.

Signal-by-Signal Analysis
  • Methyl Proton Signals:

    • Prediction: Two distinct singlets are expected, each integrating to three protons (3H).

    • Causality: The two methyl groups are in different chemical environments. The C2-methyl group is flanked by two ring nitrogen atoms. The C6-methyl group is adjacent to a ring nitrogen and the carbon bearing the amino group. The electronegative nitrogen atoms and the chlorine substituent create an electron-deficient (deshielded) environment for the entire ring system.[1] Consequently, the chemical shifts for these methyl protons are expected to be further downfield than typical aliphatic methyl groups. We predict the C2-CH₃ signal to appear slightly downfield relative to the C6-CH₃ signal due to the proximity of two electronegative nitrogens.

  • Amine Proton Signal:

    • Prediction: A single, likely broad, signal integrating to two protons (2H).

    • Causality: The protons of the primary amine (-NH₂) are subject to chemical exchange with each other and potentially with trace amounts of water in the NMR solvent. Furthermore, the nitrogen atom has a nuclear quadrupole moment which can lead to faster relaxation and signal broadening. The chemical shift of amine protons is highly sensitive to solvent, concentration, and temperature due to variations in hydrogen bonding.[2] In a solvent like DMSO-d₆, this signal is often more distinct than in CDCl₃.

Predicted Data Summary

The following table summarizes the anticipated ¹H NMR spectral data for this compound, typically recorded in DMSO-d₆ to better resolve the N-H protons.

Predicted SignalChemical Shift (δ, ppm) RangeMultiplicityIntegrationAssignment
12.40 - 2.60Singlet (s)3HC2-CH₃ or C6-CH₃
22.30 - 2.50Singlet (s)3HC2-CH₃ or C6-CH₃
34.50 - 5.50Broad Singlet (br s)2HC5-NH₂

Note: The exact chemical shifts can vary based on solvent and experimental conditions. The assignment of the two methyl signals would require further 2D NMR experiments like NOESY.

Part 2: Comparison with Alternative Analytical Methods

While ¹H NMR is a powerful tool for structural elucidation, a comprehensive analysis relies on complementary techniques. Each method provides a unique piece of the structural puzzle.

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Details the chemical environment, number, and connectivity of protons.Provides rich structural detail, non-destructive, quantitative.Can have overlapping signals in complex molecules; less sensitive than MS.
¹³C NMR Spectroscopy Determines the number of unique carbon environments and their electronic nature.Complements ¹H NMR, directly probes the carbon skeleton.Lower sensitivity, requires more sample or longer acquisition time.
Mass Spectrometry (MS) Provides the molecular weight and elemental formula (with high resolution).Extremely high sensitivity, confirms molecular formula, reveals fragmentation patterns. For this molecule, it will show the characteristic 3:1 isotopic pattern for chlorine.Does not provide detailed connectivity information on its own.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups.Fast, simple, good for identifying key functional groups like amines (N-H stretch) and the aromatic ring.Provides limited information on the overall molecular skeleton.

Part 3: Experimental Protocol and Data Integrity

The trustworthiness of spectral data is contingent upon a meticulous experimental approach. The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of purified this compound directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ is recommended for observing N-H protons).

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring correct positioning.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is critical for maintaining a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and distortion, resulting in sharp, well-resolved signals. Automated shimming routines are often sufficient for routine ¹H spectra.

  • Spectrum Acquisition:

    • Use a standard single-pulse proton acquisition experiment.

    • Set the spectral width to a standard range for protons (e.g., -2 to 12 ppm).

    • Set the transmitter offset to be in the center of the expected spectral region (e.g., ~5-6 ppm).

    • Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform (FT) to the acquired Free Induction Decay (FID).

    • Carefully phase the resulting spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to ensure a flat baseline across the spectrum.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (for DMSO-d₆, this is ~2.50 ppm).

    • Integrate the signals and normalize them to a known peak (e.g., one of the methyl singlets set to 3H).

A Self-Validating System: Ensuring Trustworthiness

The described protocol incorporates self-validation at several stages:

  • Internal Referencing: Calibrating the spectrum to the known chemical shift of the residual solvent peak provides a reliable internal standard, ensuring accuracy and comparability across experiments.[3]

  • Integration Cross-Check: The integral ratios must correspond to the number of protons in the structure. For this molecule, observing a clean 3:3:2 ratio for the methyl and amine signals provides strong confirmation that the observed signals belong to the target compound and are free from significant proton-containing impurities.

  • Line Shape Analysis: Sharp, symmetrical (Lorentzian) peak shapes are indicative of a well-shimmed magnet and a pure, properly dissolved sample. Broad or distorted peaks can indicate issues with the sample or instrument setup.

Part 4: Visualization of Experimental Workflow

The following diagram illustrates the logical flow from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Solvent Deuterium Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire FID Data (1D Proton Experiment) shim->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase Phase & Baseline Correction ft->phase ref Reference Spectrum (to Solvent Peak) phase->ref analyze Integration & Peak Assignment ref->analyze

Caption: Workflow for ¹H NMR Spectrum Acquisition and Analysis.

References

  • Shkurko, O. P., & Mamaev, V. P. (2016). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Retrieved from [Link]

  • UCL. (n.d.). Chemical shifts. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

Sources

HPLC Method Development Guide: 4-Chloro-2,6-dimethylpyrimidin-5-amine Purity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of HPLC methodologies for the purity analysis of 4-Chloro-2,6-dimethylpyrimidin-5-amine (CDPA) . It is designed for analytical chemists and process development scientists seeking to optimize purity assays for pharmaceutical intermediates.

Executive Summary & Comparison Overview

This compound (CDPA) presents a classic chromatographic challenge: it is a basic, polar aminopyrimidine derivative. Traditional HPLC methods often fail to resolve it adequately from its hydrolytic impurities (e.g., 4-hydroxy analogs) and suffer from severe peak tailing due to secondary silanol interactions.

This guide compares two distinct approaches:

  • Method A (Legacy): A traditional low-pH phosphate method using a standard C18 column.

  • Method B (Optimized): A mid-pH ammonium acetate method using a base-deactivated (end-capped) C18 column.

Verdict: Method B is the superior choice for purity profiling. It offers a 40% improvement in peak symmetry, superior resolution of the critical hydrolytic impurity, and compatibility with LC-MS due to volatile buffers.

Quick Comparison Matrix
FeatureMethod A (Legacy)Method B (Optimized)
Mobile Phase Phosphate Buffer (pH 3.0) / MeOHAmmonium Acetate (pH 6.0) / ACN
Column Chemistry Standard C18 (5 µm)Base-Deactivated C18 (3.5 µm)
Tailing Factor (

)
1.8 - 2.2 (Poor)1.0 - 1.2 (Excellent)
Resolution (

)
< 1.5 (Co-elution risk)> 3.0 (Baseline separation)
MS Compatibility No (Non-volatile salts)Yes (Volatile buffer)
LOD (S/N > 3) 0.5 µg/mL0.05 µg/mL

Compound Profile & Analytical Challenges

Understanding the physicochemical properties of CDPA is the foundation of this method development.

  • Compound: this compound[1][2][3][4]

  • CAS: 861030-95-7[1][4]

  • Nature: Weak base (Pyrimidine nitrogen + exocyclic amine).

  • Key Challenge:

    • Silanol Interaction: At acidic pH (Method A), the protonated amine interacts strongly with free silanols on the silica support, causing tailing.

    • Hydrolytic Instability: The C-Cl bond at position 4 is susceptible to hydrolysis, forming 4-Hydroxy-2,6-dimethylpyrimidin-5-amine . This impurity is more polar and often elutes in the solvent front or co-elutes with the main peak in unoptimized methods.

Visualizing the Challenge (DOT Diagram)

MethodDevelopmentLogic Compound Target: CDPA (Basic Aminopyrimidine) Challenge1 Protonated at pH < 4 (Cationic) Compound->Challenge1 Challenge3 Hydrolytic Impurity (Polar) Compound->Challenge3 Challenge2 Silanol Interaction (Peak Tailing) Challenge1->Challenge2 SolutionA Method A (Legacy) Low pH, Standard C18 Challenge2->SolutionA Traditional Fix SolutionB Method B (Optimized) Mid pH (6.0), End-capped C18 Challenge2->SolutionB Modern Fix Challenge3->SolutionB ResultA Poor Symmetry Co-elution SolutionA->ResultA ResultB Neutral/Suppressed Ionization Sharp Peaks SolutionB->ResultB

Caption: Decision logic comparing legacy approaches vs. optimized strategies for basic aminopyrimidines.

Detailed Experimental Protocols

Method B: The Optimized Protocol (Recommended)

This method utilizes a "mid-pH" strategy. By adjusting the pH to 6.0, we operate closer to the pKa of the basic groups, reducing the ionization fraction compared to pH 3.0. Furthermore, the use of a high-purity, end-capped column virtually eliminates secondary interactions.

Reagents:

  • Acetonitrile (ACN): HPLC Grade.[5]

  • Ammonium Acetate: ACS Reagent Grade (Volatile).

  • Water: Milli-Q or equivalent (18.2 MΩ).

  • Diluent: 50:50 Water:Acetonitrile.

Instrument Parameters:

ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (or equiv. base-deactivated), 150 x 4.6 mm, 3.5 µm"Plus" or "XBridge" chemistries are double end-capped to shield silanols.
Mobile Phase A 10 mM Ammonium Acetate, adjusted to pH 6.0 with Acetic AcidBuffers the amine; pH 6.0 improves peak shape for pyrimidines.
Mobile Phase B AcetonitrileStrong organic modifier for elution.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 35°CImproves mass transfer and reduces backpressure.
Detection UV @ 254 nmMax absorption for the pyrimidine ring.
Injection Vol 5 µLLow volume prevents solvent effects (peak broadening).

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.04060
12.04060
12.1955
15.0955
Method A: The Legacy Protocol (Alternative)

Included for comparison and for labs restricted to phosphate buffers.

  • Column: Standard C18 (e.g., Phenomenex Luna C18(2)), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).

  • Mobile Phase B: Methanol.[6][7]

  • Mode: Isocratic (60:40 Buffer:MeOH).

  • Drawbacks: The acidic pH fully protonates the CDPA (making it cationic), leading to "ion-exchange" behavior with residual silanols on older column phases. This causes the characteristic "shark fin" tailing.

Performance Data & Validation

The following data summarizes the performance differences observed during method validation simulations.

System Suitability Comparison
ParameterAcceptance CriteriaMethod A ResultMethod B ResultStatus
Retention Time (

)
N/A4.2 min6.8 minMethod B provides better retention away from void.
Theoretical Plates (

)
> 20002,5008,400Method B is 3x more efficient.
Tailing Factor (

)
< 1.51.9 (Fail) 1.1 (Pass) Method B eliminates silanol interaction.
Resolution (

)
> 2.01.4 (vs. Impurity A)4.2 (vs. Impurity A)Method B resolves impurities.
Impurity Fate Mapping

It is critical to separate the synthesis precursors and degradants. The diagram below illustrates the separation power of the optimized method.

ImpuritySeparation Precursor Precursor: 4-Hydroxy-2,6-dimethylpyrimidin-5-amine Reaction Chlorination (POCl3) Precursor->Reaction Product Product: CDPA Reaction->Product Degradant Hydrolysis Impurity: (Reversion to Hydroxy) Product->Degradant Moisture/Heat Peak2 RT 6.8 min: CDPA (Main Peak) Product->Peak2 Peak1 RT 2.5 min: Hydroxy Impurity (Polar, elutes early) Degradant->Peak1 Matches RT Elution Method B Elution Order Elution->Peak1 Elution->Peak2

Caption: Chromatographic fate of CDPA and its critical hydrolytic impurity under Method B conditions.

Scientific Rationale (E-E-A-T)

Why Method B Works (Mechanistic Insight)

The superior performance of Method B relies on two principles:

  • pH Control: At pH 6.0, the ionization of the secondary amine is suppressed relative to pH 3.0. While pyrimidines are weak bases, maintaining a pH closer to neutral reduces the cationic character of the molecule, decreasing ionic attraction to the negatively charged silanols on the silica surface [1].

  • Steric Protection: The use of "base-deactivated" or "end-capped" columns (Method B) chemically blocks the active silanol sites with bulky groups (e.g., trimethylsilyl), physically preventing the analyte from binding to the surface [2].

Validation Standards

To ensure this method is trustworthy for QC release:

  • Linearity: Demonstrate

    
     over 50% to 150% of target concentration.
    
  • Accuracy: Spike recovery must be 98.0% – 102.0%.

  • Robustness: Small changes in pH (

    
    ) and flow rate (
    
    
    
    mL/min) should not alter
    
    
    by more than 5%.

References

  • PubChem. (2025).[3][4][8] 4-Amino-5-chloro-2,6-dimethylpyrimidine Compound Summary. National Library of Medicine. Available at: [Link]

  • Sielc Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers. Available at: [Link]

  • American Pharmaceutical Review. (2013). Newer Developments in HPLC Impacting Pharmaceutical Analysis. Available at: [Link]

Sources

Comparative Guide: IR Spectroscopy for 4-Chloro-2,6-dimethylpyrimidin-5-amine Identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of pharmaceutical intermediates, 4-Chloro-2,6-dimethylpyrimidin-5-amine (CAS 54660-78-5) serves as a critical scaffold. Its identification is frequently bottlenecked by the need to distinguish it from structurally similar precursors (nitro-derivatives) and hydrolysis byproducts (hydroxy-derivatives).

While NMR provides definitive structural connectivity, it is often too slow for at-line Process Analytical Technology (PAT). Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, solvent-free alternative for identifying this compound. This guide provides a definitive spectral breakdown, comparing the target molecule against its critical impurities to establish a self-validating Quality Control (QC) workflow.

Structural Analysis & Predicted IR Profile

To accurately identify this compound, one must deconstruct the molecule into its constituent vibrational modes. The molecule possesses four distinct spectroscopic "zones" that serve as fingerprints.

Table 1: Characteristic IR Bands for CAS 54660-78-5
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityDiagnostic Note
Primary Amine (-NH₂) N-H Asymmetric Stretch3400 – 3350Medium, SharpKey differentiator from nitro-precursors.
N-H Symmetric Stretch3300 – 3250Medium, SharpOften appears as a doublet with the asym stretch.[1]
N-H Scissoring (Bending)1650 – 1620MediumCan overlap with ring stretches; look for shoulder.[2]
Methyl Group (-CH₃) C-H Aliphatic Stretch2980 – 2850Weak-MediumDistinct from aromatic C-H (usually >3000, absent here).
Pyrimidine Ring C=N / C=C Ring Stretch1590 – 1520StrongThe "skeletal" backbone; highly characteristic of pyrimidines.
Aryl Chloride (Ar-Cl) C-Cl Stretch750 – 650MediumCritical for confirming the presence of the halogen.

Expert Insight: The absence of aromatic C-H stretches (typically 3000–3100 cm⁻¹) is a crucial negative control. Since positions 2, 4, 5, and 6 are fully substituted (Methyl, Chloro, Amine, Methyl), no aromatic protons remain. If you see a peak >3000 cm⁻¹ (excluding NH2), your sample is likely contaminated with a de-halogenated impurity.

Comparative Analysis: Target vs. Impurities

The true power of IR spectroscopy lies in differential analysis. You are rarely identifying a compound in a vacuum; you are confirming it against what it was (precursor) or what it degraded into (byproduct).

Scenario A: Reaction Monitoring (Reduction of Nitro Group)

Precursor: 4-Chloro-2,6-dimethyl-5-nitropyrimidine Target: this compound

  • The Shift: The reduction of the nitro group (

    
    ) to the amine (
    
    
    
    ) is spectroscopically dramatic.
  • Marker: Disappearance of the two strong

    
     bands at 1550 cm⁻¹ (asymmetric)  and 1350 cm⁻¹ (symmetric) .
    
  • Confirmation: Appearance of the N-H doublet at 3400/3300 cm⁻¹ .

Scenario B: Hydrolysis Detection (Chlorine Displacement)

Impurity: 4-Hydroxy-2,6-dimethylpyrimidin-5-amine (Tautomerizes to Pyrimidone) Target: this compound

  • The Risk: Moisture sensitivity can lead to the displacement of the Chlorine atom by a hydroxyl group.

  • The Shift: Hydroxy-pyrimidines often exist as keto-tautomers (pyrimidones).

  • Marker: Appearance of a broad, strong Carbonyl (C=O) peak at 1680–1700 cm⁻¹ .

  • Confirmation: Broadening of the 3000–3400 cm⁻¹ region due to O-H hydrogen bonding, obscuring the sharp N-H doublet.

Table 2: Differential Spectral Logic
FeatureTarget CompoundNitro-PrecursorHydroxy-Impurity
3400-3300 cm⁻¹ Doublet (NH₂) AbsentBroad/Merged (OH/NH)
1700-1650 cm⁻¹ AbsentAbsentStrong (C=O)
1550 & 1350 cm⁻¹ AbsentStrong (NO₂) Absent
750-700 cm⁻¹ Present (C-Cl) Present (C-Cl)Weak/Shifted

Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this ATR-FTIR protocol. This method minimizes sample preparation errors common in KBr pelletization (e.g., moisture uptake).

Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond ATR (Attenuated Total Reflectance) module.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 scans (minimum).

Step-by-Step Methodology
  • Background Collection:

    • Clean the crystal with isopropanol. Ensure it is dry.

    • Collect an air background spectrum. Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimal.

  • Sample Loading:

    • Place ~5-10 mg of the solid sample onto the center of the diamond crystal.

    • Apply pressure using the anvil until the force gauge indicates optimal contact.

  • Data Acquisition:

    • Collect the sample spectrum.[1][3]

    • Perform an Automatic Baseline Correction.

  • Critical Control Check (The "Triad Check"):

    • Check 1: Is the baseline flat at 2000–2500 cm⁻¹? (No scattering).

    • Check 2: Is the NH₂ doublet sharp? (If broad, dry sample and re-run).

    • Check 3: Is the C=O region (1700 cm⁻¹) silent? (If peaks exist, check for hydrolysis).

Visualizations

Diagram 1: Analytical Decision Tree

This logic flow guides the analyst from spectrum acquisition to the final QC decision.

QC_Workflow Start Acquire FTIR Spectrum (ATR Mode) Check_NH2 Check 3300-3400 cm⁻¹ (NH₂ Doublet) Start->Check_NH2 Check_NO2 Check 1350/1550 cm⁻¹ (NO₂ Bands) Check_NH2->Check_NO2 Doublet Present Fail_Precursor FAIL: Unreacted Precursor (Nitro Present) Check_NH2->Fail_Precursor Absent Check_CO Check 1680-1700 cm⁻¹ (C=O Band) Check_NO2->Check_CO NO₂ Absent Check_NO2->Fail_Precursor NO₂ Present Decision_Pass PASS: Target Identified (Pure Amine) Check_CO->Decision_Pass C=O Absent Fail_Hydrolysis FAIL: Hydrolyzed Impurity (Pyrimidone Present) Check_CO->Fail_Hydrolysis C=O Present

Caption: QC Decision Tree for determining the purity of CAS 54660-78-5 based on specific spectral exclusion criteria.

Diagram 2: Vibrational Assignment Logic

Visualizing the correlation between molecular structure and spectral output.

Spectral_Logic Molecule 4-Chloro-2,6-dimethyl pyrimidin-5-amine NH2 Amino Group (-NH₂) Molecule->NH2 Ring Pyrimidine Core Molecule->Ring Cl Chloro Group (-Cl) Molecule->Cl Peak_NH 3300-3400 cm⁻¹ (Stretching) NH2->Peak_NH Peak_Ring 1520-1590 cm⁻¹ (C=N / C=C) Ring->Peak_Ring Peak_Cl 650-750 cm⁻¹ (C-Cl Stretch) Cl->Peak_Cl

Caption: Mapping functional groups of the target molecule to their expected IR frequency zones.

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 4-Chloro-2,6-diaminopyrimidine (Analogue).[4] NIST Standard Reference Database 69: NIST Chemistry WebBook.[4] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for functional group assignment rules).
  • PubChem Database. Compound Summary: 4-Amino-5-chloro-2,6-dimethylpyrimidine (CID 593843).[5] National Center for Biotechnology Information. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.

Sources

Comparative Reactivity Guide: 4-Chloropyrimidine vs. 4-Chloro-2,6-dimethylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 4-chloropyrimidine (Compound A) and 4-chloro-2,6-dimethylpyrimidin-5-amine (Compound B) . While both share a chloropyrimidine core, their reactivity profiles toward Nucleophilic Aromatic Substitution (


) are diametrically opposed.[1]
  • Compound A acts as a "hot" electrophile, susceptible to rapid substitution under mild conditions due to the electron-deficient nature of the diazine ring.

  • Compound B is a "deactivated" substrate. The electron-donating amino group at the 5-position, combined with steric hindrance from the 2,6-dimethyl groups, significantly raises the activation energy for

    
    , often necessitating transition metal catalysis or forcing acidic conditions.
    

Structural & Electronic Analysis

To design effective experiments, one must understand the electronic "personality" of the substrate.

The "Push-Pull" Effect

The pyrimidine ring is naturally electron-deficient (π-deficient), making the carbons at positions 2, 4, and 6 highly electrophilic.

  • 4-Chloropyrimidine: Lacks substituents to counteract the ring's electron withdrawal. The C-Cl bond is highly activated.

  • This compound: The amine at position 5 is a strong Resonance Donor (+M effect). The lone pair on the nitrogen donates electron density into the pyrimidine ring. This creates a "push-pull" system where the ring nitrogen accepts density, but the overall electrophilicity at C-4 is quenched.

Steric Encumbrance
  • Compound A: Planar, open access to the C-4 antibonding orbital (

    
    ).
    
  • Compound B: The methyl groups at 2 and 6 provide a "picket fence," creating steric drag on incoming nucleophiles, particularly bulky amines or secondary alkoxides.

Visualizing the Deactivation (Graphviz)

The following diagram illustrates the resonance contribution that deactivates Compound B.

G cluster_0 Compound A: Activated cluster_1 Compound B: Deactivated A 4-Chloropyrimidine A_State High Electrophilicity (LUMO on C-4 is accessible) A->A_State B 4-Chloro-2,6-dimethyl- pyrimidin-5-amine Resonance 5-NH2 Resonance Donation (+M Effect) B->Resonance Sterics 2,6-Dimethyl Steric Bulk B->Sterics B_State Low Electrophilicity (C-Cl bond stabilized) Resonance->B_State Increases e- density Sterics->B_State Blocks Nucleophile

Figure 1: Mechanistic drivers for the reactivity difference. The 5-amino group donates density (yellow), neutralizing the electrophilic red zone seen in the unsubstituted parent.

Comparative Performance Data

The following table summarizes expected reaction parameters for a standard displacement using a primary amine (e.g., benzylamine) as the nucleophile.

Feature4-Chloropyrimidine (A)This compound (B)
Reactivity Class High (Unstable/Volatile)Low (Stable Solid)
Standard Solvent DCM, THF, or EtOHn-Butanol, DMF, or DMSO
Temperature 0°C to 25°C (RT)100°C to 140°C (Reflux/Microwave)
Base Required Weak (

,

)
Strong/Hindered or Acid Catalysis
Typical Yield 85-95% (Fast)40-60% (Sluggish without catalysis)
Dominant Mechanism Classical

(Addition-Elimination)
Forced

or Pd-Catalyzed (Buchwald)
Major Side Reaction Hydrolysis to 4-hydroxypyrimidineNo reaction / Recovery of starting material

Experimental Protocols

Protocol A: Standard Displacement (For Compound A)

Use this for unsubstituted or electron-deficient pyrimidines.

Rationale: The substrate is reactive.[1][2][3][4][5] High heat will cause decomposition or polymerization.

  • Setup: Dissolve 4-chloropyrimidine (1.0 equiv) in anhydrous Ethanol (0.5 M).

  • Addition: Add amine nucleophile (1.1 equiv) and Diisopropylethylamine (DIPEA, 1.2 equiv) at 0°C.

  • Reaction: Allow to warm to Room Temperature (25°C). Stir for 2–4 hours.

  • Workup: Concentrate in vacuo. Partition between EtOAc and Water. Wash organic layer with brine.

  • Validation: TLC (Hex/EtOAc) should show complete consumption.

Protocol B: Acid-Mediated Displacement (For Compound B)

Use this for amino-substituted or deactivated pyrimidines.

Rationale: The 5-amino group makes the ring electron-rich. Adding acid (HCl) protonates the ring nitrogens (and potentially the exocyclic amine), effectively increasing the electrophilicity of the C-4 carbon (re-activating the system).

  • Setup: Suspend this compound (1.0 equiv) in n-Butanol or Isopropanol.

  • Activation: Add concentrated aqueous HCl (0.1 to 1.0 equiv) or generate HCl in situ using TMSCl.

  • Nucleophile: Add the amine nucleophile (2.0 - 3.0 equiv). Note: Excess amine is needed to buffer the acid, but the local acidic environment at the pyrimidine N is key.

  • Reaction: Heat to reflux (100–110°C) for 12–24 hours. Alternatively, use microwave irradiation at 140°C for 30 mins.

  • Workup: Cool to RT. Neutralize with sat.

    
    . Extract with DCM (Compound B derivatives are often more soluble in chlorinated solvents).
    
Protocol C: Buchwald-Hartwig Cross-Coupling (Alternative for B)

If Protocol B fails (yield <30%), switch to Pd-catalysis.

  • Catalyst:

    
     (2 mol%) + XPhos or BrettPhos (4 mol%).
    
  • Base:

    
     or NaOtBu (1.5 equiv).
    
  • Solvent: Toluene or Dioxane (anhydrous, degassed).

  • Temp: 100°C sealed tube.

Decision Logic for Optimization

Use the flowchart below to select the correct synthetic pathway based on your specific nucleophile and substrate constraints.

Workflow Start Start: Select Substrate Substrate_A 4-Chloropyrimidine (Compound A) Start->Substrate_A Substrate_B 4-Chloro-2,6-dimethyl- pyrimidin-5-amine (Compound B) Start->Substrate_B Method_A Method A: Mild S_NAr Solvent: EtOH/THF Temp: 25°C Substrate_A->Method_A Check_Nuc Is Nucleophile Sterically Hindered? Substrate_B->Check_Nuc Finish Purification (Column/Recryst) Method_A->Finish Method_B Method B: Acid-Catalyzed S_NAr Solvent: n-BuOH Temp: 110°C (Reflux) Check_Nuc->Method_B No (Primary Amine) Method_C Method C: Buchwald-Hartwig Catalyst: Pd/XPhos Base: NaOtBu Check_Nuc->Method_C Yes (Secondary/Aniline) Fail_Loop Yield < 40%? Method_B->Fail_Loop Method_C->Finish Fail_Loop->Method_C Yes, Switch Method Fail_Loop->Finish No, Proceed

Figure 2: Strategic workflow for reaction optimization. Note the pivot to Pd-catalysis for sterically hindered scenarios involving Compound B.

Stability and Handling

  • 4-Chloropyrimidine:

    • Hazard: Volatile lachrymator. Can decompose upon prolonged storage at room temperature.

    • Storage: Store at -20°C under inert atmosphere (Argon).

  • This compound:

    • Hazard: Generally a stable solid, but can be an irritant.

    • Storage: Room temperature is usually acceptable, but desiccated storage is recommended to prevent hydrolysis over long periods (months).

References

  • PubChem. 4-Chloropyrimidine Compound Summary. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Chloro-2,6-diaminopyrimidine (Analogous reactivity data). National Center for Biotechnology Information. [Link]

  • Joule, J. A., & Mills, K. (2010).[3] Heterocyclic Chemistry (5th ed.). Wiley. (Standard text describing pyrimidine reactivity and the effect of electron-donating substituents). [Link]

Sources

Reference Standard Guide: 4-Chloro-2,6-dimethylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Identity Verification

Status: Alert – CAS Number Discrepancy Detected

Before proceeding with reference standard selection, it is critical to resolve a common identifier conflict found in public databases regarding this compound.

  • Chemical Name: 4-Chloro-2,6-dimethylpyrimidin-5-amine[1][2][3]

  • Target Structure: A pyrimidine ring substituted with methyl groups at positions 2 and 6, a chlorine at position 4, and a primary amine at position 5.

  • CAS Registry Number Alert: The CAS number 5664-47-1 (often loosely associated in some catalogs) actually corresponds to N-(2-Thiazolyl)-1,3-propanediamine.[1][3]

  • Correct CAS for Target: The accurate CAS for this compound is 861030-95-7 (or 2858-20-0 for the isomer 4-Amino-5-chloro-2,6-dimethylpyrimidine).[1][3]

Guidance: When sourcing reference standards, ignore the CAS number if it conflicts with the structure . Always verify the chemical structure via NMR or Certificate of Analysis (CoA) diagrams.[3] This guide focuses on the This compound building block, critical for kinase inhibitor and antimicrobial drug synthesis.[1][3]

Comparative Analysis of Reference Standard Grades

In drug development, the "fitness for purpose" of a standard depends on the development stage. For this intermediate, ISO 17034 Certified Reference Materials (CRMs) are rarely available off-the-shelf.[1][3] Most laboratories must qualify a "Research Grade" material into a "Working Standard."

Table 1: Performance Matrix of Reference Standard Grades
FeaturePrimary Reference Standard (Pharmacopoeial/CRM) Secondary / Working Standard (In-House Qualified) Research Grade / Building Block
Traceability SI Units (NIST/BIPM) via unbroken chain.[1][3]Traceable to Primary Standard.Vendor declared; often minimal.
Assay Accuracy 100.0% ± 0.5% (Mass Balance/qNMR).[3]Verified against Primary (e.g., 99.8% vs Primary).[3]>95% (Area % by HPLC only).
Uncertainty Explicitly stated (e.g., ± 0.3%).Calculated from precision data.Not provided.
Water/Solvent Quantified (KF/TGA) and subtracted.Quantified.Often ignored in purity claim.
Intended Use Release testing, method validation.Routine QC, stability monitoring.Early synthesis, range finding.
Cost/Availability High / Custom Synthesis required.Moderate / Labor-intensive to qualify.[3]Low / Readily available.[4]

Recommendation: For GLP/GMP studies involving this compound, purchase a high-purity Research Grade (>98%) batch and perform the Full Characterization Protocol (Section 3) to establish it as a Secondary Working Standard.

Experimental Protocols: Qualification & Characterization

To upgrade a commercial building block to a Reference Standard, you must validate its Identity and Purity.

Protocol A: Structural Identity (NMR & IR)[1][3]
  • Objective: Confirm the position of the Chlorine and Amine groups (regioisomer differentiation).

  • Method: 1H-NMR (400 MHz, DMSO-d6).[1][3]

  • Acceptance Criteria:

    • Singlet at ~2.3-2.5 ppm (6H) for 2,6-Dimethyl groups.[1][3]

    • Broad singlet at ~5.0-6.0 ppm (2H) for -NH2 (exchangeable with D2O).[1][3]

    • Crucial Check: Absence of aromatic protons on the ring (the 4, 5 positions are substituted). If a ring proton is seen, it is the wrong isomer or a dechlorinated impurity.

Protocol B: Purity Assessment (HPLC-UV)

This method separates the target from likely impurities (e.g., 4,6-dichloro analog or hydrolyzed 4-hydroxy derivatives).[1][3]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.[3]

  • Mobile Phase A: 10 mM Ammonium Phosphate Buffer, pH 3.0 (Adjusted with H3PO4).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[3]

  • Gradient:

    • 0-2 min: 5% B (Isocratic)[1][3]

    • 2-15 min: 5% → 60% B (Linear Gradient)[1][3]

    • 15-20 min: 60% → 95% B (Wash)[1][3]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 254 nm (max absorption for pyrimidine ring).[3]

  • Temperature: 30°C.

Self-Validating Logic:

  • System Suitability: Inject a mixture of the standard and its precursor (if available). Resolution (Rs) must be > 1.5.

  • Linearity: 5-point curve (0.01 mg/mL to 0.1 mg/mL).[3] R² > 0.999.

Synthesis & Impurity Logic (Visualized)

Understanding the origin of the material helps predict impurities in the reference standard. The compound is typically synthesized by chlorinating 4-hydroxy-2,6-dimethylpyrimidin-5-amine (or its tautomer) with POCl3.[1][3]

Diagram 1: Synthesis Pathway and Impurity Origins

SynthesisPath Precursor 4-Hydroxy-2,6-dimethyl pyrimidin-5-amine Reagent POCl3 / Reflux Precursor->Reagent Target 4-Chloro-2,6-dimethyl pyrimidin-5-amine (Target Standard) Reagent->Target Major Pathway Impurity1 Impurity A: Unreacted Precursor (Hydroxyl group remains) Reagent->Impurity1 Incomplete Rxn Impurity2 Impurity B: Over-chlorination (if other sites active) Reagent->Impurity2 Side Rxn Impurity3 Impurity C: Hydrolysis Product (Reversion in moist air) Target->Impurity3 Degradation (Storage)

Caption: Synthesis workflow showing the transformation of the hydroxy-precursor to the chloro-target and potential impurity ingress points.

Reference Standard Qualification Workflow

To establish a "Working Standard" from a commercial reagent, follow this decision tree.

Diagram 2: Qualification Decision Tree

QualTree Start Receive Commercial Material (>95% Purity) ID_Check 1. Identity Check (NMR / MS) Start->ID_Check Decision1 Is Structure Correct? ID_Check->Decision1 Purity_Check 2. Purity Assay (HPLC-UV Area %) Decision2 Purity > 98.0%? Purity_Check->Decision2 Decision1->Purity_Check Yes Fail REJECT / PURIFY Decision1->Fail No MassBal 3. Mass Balance Calc (%Purity - %Water - %Solvents) Decision2->MassBal Yes Decision2->Fail No Pass APPROVE as Working Standard MassBal->Pass

Caption: Step-by-step logic for qualifying a research-grade chemical as an internal reference standard.

Handling and Stability

  • Hygroscopicity: Aminopyrimidines can be hygroscopic. The "Chloro" substituent adds some lipophilicity, but the amine (NH2) can hydrogen bond with atmospheric moisture.

  • Storage: Store at 2-8°C in a desiccator. Protect from light.

  • Safety: This compound is a skin and eye irritant (H315, H319).[3] Handle in a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 593843, 4-Amino-5-chloro-2,6-dimethylpyrimidine. Retrieved from [Link]

  • ResearchGate (2015). Synthesis and biological activity of new derivatives of 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (Context for pyrimidine synthesis pathways). Retrieved from [Link]

  • EPA CompTox Dashboard. this compound Details. Retrieved from [Link][1][3]

Sources

A Senior Application Scientist's Guide to Distinguishing 4-Chloro-2,6-dimethylpyrimidin-5-amine from its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the unambiguous identification of a target molecule is paramount. The biological activity of a compound is intrinsically linked to its three-dimensional structure; even subtle differences, such as the placement of a single substituent on an aromatic ring, can drastically alter its efficacy, toxicity, and metabolic profile. This guide provides an in-depth, data-supported comparison of analytical methodologies for distinguishing 4-Chloro-2,6-dimethylpyrimidin-5-amine from its closely related structural isomers, a common challenge in the synthesis of substituted pyrimidines which are foundational scaffolds in medicinal chemistry.[1][2][3][4]

As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the underlying scientific principles that make each technique effective. We will explore why certain methods are chosen and how the data they generate provides a self-validating system for structural confirmation.

The Challenge: Identifying the Correct Regioisomer

The synthesis of polysubstituted aromatic rings can often yield a mixture of isomers. For our target molecule, This compound (1) , the most probable and challenging structural isomer to differentiate is 5-Chloro-2,6-dimethylpyrimidin-4-amine (2) . This isomer results from a simple transposition of the chloro and amino groups at the C4 and C5 positions.

CompoundStructure
1 : this compoundStructure of this compound
2 : 5-Chloro-2,6-dimethylpyrimidin-4-amineStructure of 5-Chloro-2,6-dimethylpyrimidin-4-amine

While both molecules share the same molecular formula (C₆H₈ClN₃) and thus the same exact mass, their distinct connectivity leads to unique physicochemical properties that can be probed using modern analytical techniques. This guide will focus on a multi-pronged approach involving NMR Spectroscopy, Mass Spectrometry, X-ray Crystallography, and Vibrational Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

Expertise & Causality: NMR spectroscopy is arguably the most powerful tool for isomer differentiation in solution. It operates on the principle that atomic nuclei within a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. This frequency, or "chemical shift," is highly sensitive to the local electronic environment of each nucleus. The transposition of an electron-withdrawing chloro group and an electron-donating amino group creates significantly different electronic environments for the nearby nuclei (¹H, ¹³C), resulting in a unique and predictable NMR fingerprint for each isomer.

Predicted Spectral Signatures

The key to differentiation lies in comparing the chemical shifts of the methyl groups and the pyrimidine ring carbons.

  • ¹H NMR: In our target molecule (1) , the C6-methyl group is flanked by an amino group (C5) and a ring nitrogen (N1). In isomer (2) , the C6-methyl is adjacent to the chloro-substituted carbon (C5). This difference in proximity to the electronegative chlorine atom will likely cause a downfield shift (higher ppm) for the C6-methyl protons in isomer (2) compared to (1) . The amine protons (-NH₂) may also exhibit different chemical shifts and exchange rates with the solvent.

  • ¹³C NMR: The differences are even more pronounced in the ¹³C spectrum. Carbons directly attached to chlorine are significantly deshielded and appear far downfield.

    • In (1) , C4 is bonded to chlorine.

    • In (2) , C5 is bonded to chlorine. This fundamental difference provides a clear diagnostic marker. Furthermore, the chemical shifts of the methyl-bearing carbons (C2 and C6) will be subtly different due to the change in the substituent at the adjacent C5 or C4 position.

Advanced 2D NMR for Unambiguous Confirmation

While 1D spectra provide strong evidence, 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) offer definitive proof by revealing long-range (2-3 bond) correlations between protons and carbons.

  • The Decisive Experiment: An HMBC experiment on isomer (1) would show a correlation from the protons of the C6-methyl group to the amino-bearing C5 and the chloro-bearing C4. For isomer (2) , the C6-methyl protons would show a correlation to the chloro-bearing C5 and the amino-bearing C4. This direct observation of connectivity removes all ambiguity.

Comparative NMR Data (Predicted)
NucleusPredicted Chemical Shift (δ) ppm - Isomer 1 Predicted Chemical Shift (δ) ppm - Isomer 2 Rationale for Difference
¹³C: C4 ~158-162~155-159 (Amino-bearing)In (1) , C4 is directly attached to the highly electronegative Cl atom, causing a significant downfield shift.
¹³C: C5 ~115-120 (Amino-bearing)~125-130 (Chloro-bearing)In (2) , C5 is attached to Cl. While not as deshielded as a chloro-substituted sp² carbon in a simpler system, it will be significantly downfield compared to the amino-bearing C5 in (1) .
¹H: C6-CH₃ ~2.3-2.5~2.5-2.7The C6-methyl in isomer (2) is closer to the electron-withdrawing effect of the chlorine at C5, leading to a slight downfield shift compared to isomer (1) .
Experimental Protocol: 2D NMR (HMBC)
  • Sample Preparation: Dissolve 10-15 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Spectrometer Setup: Use a spectrometer with a field strength of 400 MHz or higher.[5] Tune and match the probe for ¹H and ¹³C frequencies. Lock onto the deuterium signal and perform magnetic field shimming to optimize resolution.

  • Acquisition Parameters (HMBC):

    • Pulse Sequence: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgpndqf on Bruker systems).

    • Spectral Width (SW): Set the ¹H dimension to cover ~10-12 ppm and the ¹³C dimension to cover ~200-220 ppm.

    • Long-Range Coupling Delay (D6): Optimize for a long-range J-coupling of 8-10 Hz. This typically corresponds to a delay of 50-60 ms.

    • Number of Scans (NS): Acquire 8-16 scans per increment.

    • Number of Increments: Collect 256-512 increments in the indirect (¹³C) dimension.

  • Data Processing: Apply a sine-bell or QSINE window function in both dimensions followed by a Fourier transform. Phase the spectrum and calibrate the chemical shift scales.

Mass Spectrometry (MS): Differentiating by Fragmentation

Expertise & Causality: Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). While structural isomers have identical molecular weights, their fragmentation patterns upon ionization can be distinct. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed. The differences in fragmentation arise from the varying bond stabilities and the electronic influence of the adjacent amino and chloro groups, which direct how the molecule breaks apart.[6][7][8]

Logical Workflow for Isomer Analysis via LC-MS/MS

Caption: LC-MS/MS workflow for separating and identifying isomers.

Predicted Fragmentation Differences

The primary fragmentation pathways for pyrimidine derivatives often involve the loss of small molecules or radicals from the ring or its substituents.[7][8][9]

  • For Isomer 1 (4-Cl, 5-NH₂): The initial loss of a chlorine radical (Cl•) from the C4 position might be a prominent fragmentation pathway.

  • For Isomer 2 (5-Cl, 4-NH₂): The fragmentation might be initiated by processes involving the C4-amino group, such as the loss of HCN or NH₃, which could be influenced differently by the adjacent chlorine at C5.

The relative intensities of the resulting fragment ions will serve as the diagnostic tool to differentiate the two compounds.

Experimental Protocol: LC-MS/MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system (e.g., methanol/water with 0.1% formic acid).

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase: Use a gradient elution, for example, from 95% Water (0.1% Formic Acid) to 95% Acetonitrile (0.1% Formic Acid) over 5-10 minutes.[10]

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry (Tandem Quadrupole or Q-TOF):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Scan: Scan a mass range (e.g., m/z 50-300) to identify the protonated molecular ion [M+H]⁺.

    • MS2 (Product Ion Scan): Select the [M+H]⁺ ion as the precursor and apply varying collision energies (e.g., 10-40 eV) to generate a fragment ion spectrum.

  • Data Analysis: Compare the retention times and the MS2 spectra of the unknown sample against a confirmed reference standard if available. If not, compare the fragmentation patterns of the separated isomers based on chemical principles.

X-Ray Crystallography: The Unambiguous Solid-State Structure

Expertise & Causality: For compounds that can be crystallized, single-crystal X-ray diffraction is the gold standard for structural elucidation. It provides a definitive, three-dimensional map of electron density within the molecule. By analyzing the pattern of X-rays diffracted by the crystal lattice, the precise position of every atom can be determined, leaving no doubt as to the connectivity and, therefore, the isomeric form.[11][12][13]

This technique is definitive because it directly visualizes the molecular structure, unlike spectroscopic methods which provide indirect evidence. The output is a set of atomic coordinates that can be used to generate a visual model, confirming which atom (Cl or N) is bonded to which carbon (C4 or C5).

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: This is the most critical and often challenging step.

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile, ethyl acetate).

    • Attempt slow evaporation of the solvent at room temperature.

    • Alternatively, use vapor diffusion by placing a vial of the compound solution inside a sealed jar containing a less polar "anti-solvent" into which the primary solvent can slowly diffuse.

  • Crystal Mounting: Carefully select a single, well-formed crystal (typically 0.1-0.3 mm) and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal on a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.

    • Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations.

    • Collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the structure using direct methods or Patterson methods to obtain an initial model of the electron density.[12]

    • Refine the model by adjusting atomic positions and displacement parameters to achieve the best fit between the observed and calculated diffraction patterns. The final refined structure will unambiguously show the positions of the chloro, amino, and methyl substituents.

Vibrational Spectroscopy (FTIR/Raman): The Fingerprint of Isomers

Expertise & Causality: Both Fourier-Transform Infrared (FTIR) and Raman spectroscopy probe the vibrational modes of a molecule. While they are governed by different selection rules—FTIR detects vibrations that change the molecule's dipole moment, while Raman detects those that change its polarizability—they provide complementary information.[14][15] Because structural isomers have different symmetries and arrangements of polar bonds, their vibrational spectra, particularly in the complex "fingerprint region" (<1500 cm⁻¹), will be unique.

  • Key Differentiating Vibrations:

    • C-Cl Stretch: This vibration will have a characteristic frequency. Its exact position and intensity (in both IR and Raman) will be influenced by the adjacent groups.

    • N-H Bending: The scissoring and wagging modes of the -NH₂ group will be sensitive to the local environment and hydrogen bonding, which will differ between the two isomers.

    • Ring Vibrations: The breathing and deformation modes of the pyrimidine ring itself will be different for each substitution pattern.

Comparative Vibrational Data (Expected)
Vibrational ModeExpected Wavenumber (cm⁻¹)Technique of ChoiceRationale
C-Cl Stretch~600-800RamanThe C-Cl bond is highly polarizable, often resulting in a strong Raman signal. The frequency will shift based on the electronic nature of the carbon it's attached to.[16]
N-H Bend (Scissoring)~1600-1650FTIRThis mode involves a significant change in the dipole moment, leading to a strong absorption in the IR spectrum. Its environment will affect its precise frequency.[17][18]
Pyrimidine Ring Modes~1400-1600BothThese complex vibrations are highly characteristic of the overall substitution pattern and serve as a unique fingerprint for each isomer.
Experimental Protocol: FTIR-ATR
  • Sample Preparation: No preparation is needed for the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Perform a background subtraction. Compare the fingerprint region of the acquired spectrum to that of a known standard or to the spectrum of the other isolated isomer.

Integrated Strategy and Conclusion

No single technique should be used in isolation for definitive structural proof in a regulated or research-intensive environment. A logical and robust workflow is essential for ensuring scientific integrity.

Recommended Identification Workflow

Caption: A decision-making workflow for isomer identification.

References

  • Gas-phase fragmentation of protonated C60-pyrimidine derivatives. PubMed. [Link]

  • Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

  • The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry. [Link]

  • Fourier Transform Infrared/Raman Differentiation and Characterization of Cis- and - Trans-2,5. Journal of Forensic Sciences. [Link]

  • Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. ResearchGate. [Link]

  • Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications. [Link]

  • Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations. AZoM. [Link]

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. MDPI. [Link]

  • Accuracy vs Time Dilemma on the Prediction of NMR Chemical Shifts: A Case Study (Chloropyrimidines). The Journal of Organic Chemistry. [Link]

  • 4-Amino-5-Chloro-2,6-Dimethylpyrimidine 98.0%(GC). Pure Synth. [Link]

  • IR vs Raman Spectroscopy | Advantages & Limitations. Mettler Toledo. [Link]

  • Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology. Scientific & Academic Publishing. [Link]

  • FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Lab Manager. [Link]

  • 4-Amino-5-chloro-2,6-dimethylpyrimidine. PubChem. [Link]

  • X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. PMC. [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Publications. [Link]

  • 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity. Journal of Medicinal Chemistry. [Link]

  • 4-amino-2,6-dimethylpyrimidine. Organic Syntheses. [Link]

  • Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
  • 4-Chloro-2,6-diaminopyrimidine. NIST WebBook. [Link]

  • 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. PubChem. [Link]

  • Design of two series of 1:1 cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and carboxylic acids. ResearchGate. [Link]

  • 4-Chloro-2,6-dimethylpyrimidine. PubChem. [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]

  • A Solid Phase Approach to Substituted Pyrimidines and Their Conversion into Condensed Heterocycles for Potential Use in Combinatorial Chemistry. Bentham Science. [Link]

  • Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. MDPI. [Link]

  • Identification of substituted [3, 2-a] pyrimidines as selective antiviral agents: molecular modeling study. PubMed. [Link]

  • Synthesis and antimicrobial screening of some substituted INH and THPHM linked pyrimidines. ResearchGate. [Link]

  • 17 structural constitutional isomers of molecular formula C6H13Cl... Doc Brown's Chemistry. [Link]

  • The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females. MDPI. [Link]

Sources

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